Product packaging for Tioconazole(Cat. No.:CAS No. 65899-73-2)

Tioconazole

货号: B1681320
CAS 编号: 65899-73-2
分子量: 387.7 g/mol
InChI 键: QXHHHPZILQDDPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tioconazole is a broad-spectrum antifungal agent of the imidazole class, supplied as a white to off-white solid for research applications . It is professionally used to treat infections caused by fungus and yeast . The primary mechanism of action for its antifungal activity is membrane disruption, leading to a loss of intracellular ATP . Beyond its established antifungal use, recent scientific investigations have revealed novel research applications. A 2025 study has demonstrated that this compound exerts remarkable anti-tuberculosis (anti-TB) activity by destroying bacterial cell integrity, compromising the cell wall and membrane, and reducing intracellular ATP levels . Furthermore, this compound has shown promising anticancer activity in research settings. It has been reported to inhibit the PI3K/AKT/mTOR signaling pathway, block autophagy, induce apoptosis, and inhibit cell migration in various cancer cell lines . These multifaceted properties make this compound a valuable compound for research in the fields of anti-infective and anticancer drug discovery . Product Specifications: • CAS Number: 65899-73-2 • Molecular Formula: C16H13Cl3N2OS • Molecular Weight: 387.71 g/mol • Purity: Available in various grades, including ≥97% and pharmaceutical primary standard . This product is intended for research purposes only and is not meant for human or animal administration .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13Cl3N2OS B1681320 Tioconazole CAS No. 65899-73-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
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InChI

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QXHHHPZILQDDPS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H13Cl3N2OS
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DSSTOX Substance ID

DTXSID3046619
Record name Tioconazole
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Molecular Weight

387.7 g/mol
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Physical Description

Solid
Record name Tioconazole
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Solubility

1.65e-02 g/L
Record name Tioconazole
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CAS No.

65899-73-2
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tioconazole on Fungal CYP51A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioconazole, a prominent member of the imidazole class of antifungal agents, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed technical overview of the molecular mechanism underlying this compound's action, specifically its interaction with and inhibition of the crucial fungal enzyme, lanosterol 14α-demethylase (CYP51A1). This enzyme is a key component of the ergosterol biosynthesis pathway, a metabolic route essential for fungal survival and distinct from mammalian cholesterol synthesis, making it an attractive target for antifungal therapy. This document outlines the biochemical pathway, presents available quantitative data on this compound's inhibitory activity, describes detailed experimental protocols for assessing its efficacy, and provides visual representations of the key processes.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, represent a significant global health challenge. The development of effective and selective antifungal agents is paramount. This compound is a synthetic imidazole derivative with a broad spectrum of activity against various pathogenic fungi.[1] Its primary mechanism of action involves the targeted inhibition of ergosterol biosynthesis, a pathway vital for maintaining the structure and function of the fungal cell membrane.[2] The key enzyme in this pathway, and the direct target of this compound, is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene (also known as CYP51A1).[3] By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

The Ergosterol Biosynthesis Pathway and the Role of CYP51A1

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a critical role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process that can be broadly divided into three stages: the mevalonate pathway, the conversion of squalene to lanosterol, and the final steps converting lanosterol to ergosterol.

CYP51A1 is a membrane-bound cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is an essential and rate-limiting step in the ergosterol biosynthesis pathway. The reaction proceeds through three successive monooxygenase reactions, converting the 14α-methyl group to a carboxyl group, which is then eliminated as formic acid, leading to the formation of a C14-C15 double bond.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Lanosterol->CYP51A1 Intermediate 14-demethyl lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps This compound This compound This compound->CYP51A1 Inhibition CYP51A1->Intermediate

Figure 1: Simplified Ergosterol Biosynthesis Pathway and this compound's Site of Action.

Mechanism of this compound Inhibition of Fungal CYP51A1

This compound, like other imidazole antifungals, functions as a potent and specific inhibitor of fungal CYP51A1. The mechanism of inhibition involves the interaction of the unsubstituted nitrogen atom (N3) of this compound's imidazole ring with the heme iron atom at the active site of the CYP51A1 enzyme. This coordination bond prevents the binding of the natural substrate, lanosterol, and disrupts the enzyme's catalytic activity.

The inhibition of CYP51A1 by this compound leads to two primary detrimental effects on the fungal cell:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of this essential sterol in the fungal cell membrane.

  • Accumulation of Toxic Methylated Sterols: The inhibition of the 14α-demethylation step leads to the accumulation of lanosterol and other 14α-methylated sterol precursors within the cell. These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function, leading to increased permeability and the leakage of essential cellular components.

Tioconazole_Mechanism cluster_FungalCell Fungal Cell cluster_Membrane Cell Membrane cluster_Pathway Ergosterol Biosynthesis cluster_Consequences Consequences of Inhibition Tioconazole_ext This compound (extracellular) Tioconazole_int This compound (intracellular) Tioconazole_ext->Tioconazole_int Penetrates cell wall CYP51A1 CYP51A1 Tioconazole_int->CYP51A1 Binds to Heme Iron (Inhibition) Ergosterol Ergosterol MembraneProteins Membrane Proteins MembraneIntegrity Normal Membrane Integrity & Fluidity Lanosterol Lanosterol Lanosterol->CYP51A1 CYP51A1->Ergosterol Blocked Ergosterol_prod Ergosterol Synthesis CYP51A1->Ergosterol_prod ErgosterolDepletion Ergosterol Depletion IncreasedPermeability Increased Membrane Permeability ErgosterolDepletion->IncreasedPermeability ToxicSterolAccumulation Toxic 14α-methyl Sterol Accumulation ToxicSterolAccumulation->IncreasedPermeability CellDeath Fungal Cell Death IncreasedPermeability->CellDeath

Figure 2: Mechanism of this compound Action on a Fungal Cell.

Quantitative Data on this compound Activity

ParameterValueFungal Species/SystemReference
IC50 50-80 nMCandida albicans (cell-free homogenate, inhibition of C-14 demethylation of sterols)[4]
MIC 4.7 µg/mLCandida albicans[4]
MIC 0.1 µg/mLCryptococcus neoformans[4]
MIC 5.7 µg/mLAspergillus fumigatus[4]
MIC 0.5 µg/mLTrichophyton rubrum[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound against fungal CYP51A1.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) start->prep_inoculum prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound add_inoculum Add Fungal Inoculum to Each Well prep_inoculum->add_inoculum dispense_plate Dispense this compound Dilutions into 96-well Plate prep_this compound->dispense_plate dispense_plate->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_results Visually or Spectrophotometrically Determine Fungal Growth incubate->read_results determine_mic Identify MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 3: Experimental Workflow for MIC Determination.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • This compound Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to cover a clinically relevant concentration range.

  • Plate Setup:

    • Add 100 µL of each this compound dilution to the wells of the test microtiter plate.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles, this is often defined as a ≥50% reduction in turbidity.

In Vitro Inhibition of CYP51A1 in a Cell-Free Homogenate

This protocol describes how to prepare a cell-free homogenate from a fungal culture and assess the inhibitory effect of this compound on CYP51A1 activity.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Lysis buffer (e.g., phosphate buffer with protease inhibitors)

  • Glass beads or a mechanical homogenizer

  • Radiolabeled lanosterol (e.g., [³H]-lanosterol)

  • NADPH

  • This compound solutions of varying concentrations

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Cell-Free Homogenate:

    • Grow the fungal culture to mid-log phase and harvest the cells by centrifugation.

    • Wash the cells with buffer and resuspend them in lysis buffer.

    • Disrupt the cells using glass beads and vigorous vortexing or a mechanical homogenizer.

    • Centrifuge the lysate at a low speed to remove cell debris, and then at a high speed to pellet the microsomal fraction, which contains CYP51A1.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Inhibition Assay:

    • Set up reaction mixtures containing the cell-free homogenate, NADPH, and varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding radiolabeled lanosterol.

    • Incubate the reactions at 37°C for a defined period.

    • Stop the reaction by adding a strong base (e.g., KOH in ethanol).

  • Analysis:

    • Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

    • Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki) with Purified Recombinant Fungal CYP51A1

Materials:

  • Purified recombinant fungal CYP51A1

  • Purified cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • This compound solutions of varying concentrations

  • A suitable buffer system

  • A spectrophotometer capable of measuring absorbance changes in the UV-visible range.

Procedure:

  • Expression and Purification of Recombinant CYP51A1:

    • Clone the gene encoding the fungal CYP51A1 into a suitable expression vector (e.g., for E. coli or yeast expression).

    • Express the protein in the chosen host system and purify it to homogeneity using standard chromatographic techniques (e.g., affinity and ion-exchange chromatography).

  • Spectrophotometric Binding Assay (Type II Difference Spectra):

    • The binding of azoles to the heme iron of cytochrome P450 enzymes induces a characteristic spectral shift, known as a Type II difference spectrum.

    • Place a solution of purified CYP51A1 in both the sample and reference cuvettes of a dual-beam spectrophotometer.

    • Add increasing concentrations of this compound to the sample cuvette and an equal volume of solvent to the reference cuvette.

    • Record the difference spectrum after each addition. A peak around 425-430 nm and a trough around 390-410 nm are characteristic of Type II binding.

  • Determination of the Dissociation Constant (Kd):

    • Plot the change in absorbance (ΔA = A_peak - A_trough) against the this compound concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd), which is a measure of the binding affinity. For a competitive inhibitor, the Ki is approximately equal to the Kd.

  • Enzyme Kinetics and Inhibition Analysis:

    • Alternatively, determine the Ki through enzyme kinetics.

    • Measure the initial velocity of the CYP51A1-catalyzed reaction at various concentrations of lanosterol in the presence of different fixed concentrations of this compound.

    • Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed inhibition) to calculate the Ki value.

Conclusion

This compound is an effective antifungal agent that targets a fundamental process in fungal physiology: ergosterol biosynthesis. Its specific inhibition of fungal CYP51A1 provides a clear molecular basis for its therapeutic action. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of mycology and drug development. A deeper understanding of the this compound-CYP51A1 interaction can aid in the development of novel antifungal agents with improved efficacy and reduced potential for resistance.

References

The Genesis of a Potent Antifungal: A Technical History of Tioconazole's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of Tioconazole, a broad-spectrum imidazole antifungal agent. It details the historical context of its development by Pfizer, its mechanism of action targeting fungal ergosterol biosynthesis, and various methodologies for its chemical synthesis. The document presents a compilation of quantitative data on its antifungal and antibacterial activity, along with pharmacokinetic parameters. Detailed experimental protocols for a key synthesis route and for determining in vitro antifungal susceptibility are provided. Visualizations of the synthesis pathway, mechanism of action, and an experimental workflow are included to facilitate a comprehensive understanding of this important topical therapeutic agent.

Introduction: The Emergence of a New Antifungal Agent

This compound, chemically known as 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole, is a synthetic imidazole derivative developed by Pfizer in the 1970s. It was patented in 1975 and received its first medical use approval in 1982.[1] As a member of the azole class of antifungals, this compound emerged as a significant advancement in the topical treatment of superficial mycoses, particularly vaginal candidiasis and dermatophyte infections.[2][3] Its development was driven by the need for potent, broad-spectrum antifungal agents with favorable safety profiles for topical application.[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is analogous to cholesterol in mammalian cells.[3][5] this compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][5][6] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the demethylation of lanosterol.[3][7]

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[8] This alteration in the sterol composition disrupts the membrane's structure and function, leading to increased cellular permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[5][6][9] At higher concentrations, this compound is believed to exert a direct damaging effect on the fungal cell membrane.[8]

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14α-methylated Sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane_Disrupted Disrupted Function (Increased Permeability) Intermediate->Membrane_Disrupted Membrane_Normal Normal Function (Fluidity, Integrity) Ergosterol->Membrane_Normal This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Inhibition of Ergosterol Biosynthesis by this compound.

Chemical Synthesis of this compound

The synthesis of this compound has been approached through various routes since its initial development. The most common strategy involves the coupling of two key intermediates: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and a reactive derivative of 2-chloro-3-methylthiophene, typically 2-chloro-3-(chloromethyl)thiophene.[1][10] Variations in the synthetic protocols often involve different bases, solvents, and catalysts to optimize yield and purity.

Synthesis Pathway Diagram

Tioconazole_Synthesis cluster_intermediates Intermediate Synthesis cluster_final_step Final Coupling Reaction 2_4_dichloroacetophenone 2',4'-Dichloroacetophenone alpha_bromo_acetophenone 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one 2_4_dichloroacetophenone->alpha_bromo_acetophenone Bromination imidazole_ethanol 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol alpha_bromo_acetophenone->imidazole_ethanol Imidazole Reduction (e.g., NaBH4) chloromethyl_thiophene 2-chloro-3-(chloromethyl)thiophene This compound This compound imidazole_ethanol->this compound 2_chloro_3_methylthiophene 2-chloro-3-methylthiophene 2_chloro_3_methylthiophene->chloromethyl_thiophene Chloromethylation (e.g., NBS, peroxide) chloromethyl_thiophene->this compound

General Synthetic Pathway of this compound.

Quantitative Data

In Vitro Antimicrobial Activity

This compound exhibits a broad spectrum of activity against various fungal pathogens, including yeasts and dermatophytes, as well as some Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against a range of microorganisms. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Antifungal Activity of this compound against Yeast Species

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida species (clinical yeasts)≤ 0.5-[11]
Candida albicans-0.020
Candida tropicalis88[11]
Candida pseudotropicalis0.58[2]

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Antibacterial Activity of this compound

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococci1-8-[11]
Enterococci1-8-[11]
Moraxella catarrhalis-2[11]
Gardnerella vaginalis-16[11]
Mobiluncus spp.-16[11]
Prevotella bivia-64[11]
Lactobacillus spp.-≥ 256[11]
Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

While a specific IC50 value for this compound against fungal lanosterol 14α-demethylase was not found in the reviewed literature, the following table provides comparative IC50 values for other imidazole and triazole antifungals against Candida albicans CYP51. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

Table 3: Comparative IC50 Values of Azole Antifungals against Candida albicans CYP51

Antifungal AgentIC50 (µM)Reference
Ketoconazole0.4 - 0.6[6]
Itraconazole0.4 - 0.6[6]
Miconazole0.057[9]
Fluconazole0.4 - 0.6[6]
Pharmacokinetic Data

Following topical application, systemic absorption of this compound is minimal.[3] However, it persists at high concentrations in the vaginal fluid, which is crucial for its therapeutic effect in treating vulvovaginal candidiasis.

Table 4: this compound Concentrations in Vaginal Fluid after a Single 300 mg Dose

Time Post-DoseMean Concentration (µg/mL)FormulationReference
24 hours104,0006% Ointment[1]
48 hours27,0006% Ointment[1]
72 hours15,0006% Ointment[1]
24 hours21,200Ovule[6]

Experimental Protocols

Synthesis of this compound via "One-Pot" Reaction

This protocol is adapted from a patented method and describes a "one-pot" synthesis of this compound.[9]

Materials:

  • Dimethylformamide (DMF)

  • Imidazole

  • Sodium hydroxide (caustic soda flakes)

  • 2-chloro-1-(2,4-dichlorophenyl)ethanol

  • 2-chloro-3-(chloromethyl)thiophene

  • Toluene

  • Reaction vessel with stirrer, thermometer, and dropping funnel

  • Heating and cooling system

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Step 1: Preparation of the Imidazole Salt. To a reaction vessel, add DMF, imidazole, and sodium hydroxide flakes. Mix thoroughly and slowly heat the mixture to 110-115 °C. Maintain this temperature for 1 hour.

  • Step 2: Formation of the Imidazolyl Ethanol Intermediate. Cool the reaction mixture to 50-55 °C. Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF and add it dropwise to the reaction vessel, maintaining the temperature between 50-55 °C. After the addition is complete, stir the mixture at this temperature for 1 hour. Then, heat the mixture to 110-115 °C and maintain for 4 hours.

  • Step 3: Coupling Reaction. Cool the mixture to 60 °C and add more sodium hydroxide flakes. Stir for 1 hour. Add 2-chloro-3-(chloromethyl)thiophene dropwise, maintaining the temperature between 50-55 °C. After the addition, stir for 1 hour at this temperature.

  • Step 4: Final Reaction and Isolation. Heat the mixture to 110-115 °C and maintain for 3 hours. After the reaction is complete, add water and cool the mixture to room temperature. A crude product of this compound will precipitate.

  • Step 5: Purification. Collect the crude product by filtration. Dry the crude product and recrystallize it from toluene to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Fungal isolate to be tested.

  • This compound stock solution.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Step 1: Preparation of Inoculum. Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35 °C. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Step 2: Preparation of this compound Dilutions. Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Step 3: Inoculation. Inoculate each well containing the this compound dilutions with the prepared fungal inoculum. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Step 4: Incubation. Incubate the microtiter plates at 35 °C for 24-48 hours.

  • Step 5: Reading the MIC. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. The turbidity can be assessed visually or with a microplate reader.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Drug_Dilution This compound Serial Dilution in Microplate Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Workflow for MIC Determination by Broth Microdilution.

Conclusion

This compound stands as a testament to the successful development of targeted antifungal therapy. Its discovery and synthesis provided a valuable addition to the armamentarium against superficial fungal infections. The well-elucidated mechanism of action, centered on the inhibition of ergosterol biosynthesis, continues to be a cornerstone of azole antifungal research. The synthetic pathways, while established, offer opportunities for further process optimization. The quantitative data on its antimicrobial spectrum and pharmacokinetic properties underscore its efficacy as a topical agent. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a detailed historical and technical perspective on this compound.

References

Spectroscopic Analysis of Tioconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spectroscopic techniques used for the structural elucidation and characterization of Tioconazole, a broad-spectrum antifungal agent. The application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a comprehensive analytical toolkit for researchers in drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

High-resolution ¹H, ¹³C, and two-dimensional NMR spectra (such as COSY, HSQC, and HMBC) are acquired to confirm the chemical structure and assign all proton and carbon signals.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation : this compound raw material is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. For ¹³C NMR, DEPT-135 experiments are performed to differentiate between CH, CH₂, and CH₃ groups. 2D experiments (COSY, HSQC, HMBC) are conducted to establish connectivity between protons and carbons.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons in the imidazole, dichlorophenyl, and chlorothienyl moieties, as well as the chiral backbone.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
He4.96Doublet of Doublets4.1 / 6.7
Hd4.19 - 4.24Multiplet-
Hd'4.26Doublet-
Hd''4.33Doublet-
Ha (imidazole)7.43 - 7.47Singlet/Multiplet-
Hc (imidazole)7.00Triplet1.1
Hb (imidazole)6.83Triplet1.1
Hj (chlorothienyl)6.84Doublet5.7
Hk (chlorothienyl)7.39Doublet5.7
Hh (dichlorophenyl)7.36Doublet8.4
Hf (dichlorophenyl)7.64Doublet2.1

Table 1: ¹H NMR chemical shifts and multiplicities for this compound. Data sourced from multiple studies.[1][2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays 16 distinct carbon signals, consistent with its molecular structure. A DEPT-135 experiment reveals 11 of these signals correspond to carbons with attached protons (CH, CH₂, or CH₃), while the remaining five are quaternary carbons.[1][2]

Carbon Type Number of Peaks
Total Carbon Signals16
CH, CH₂, CH₃ (from DEPT-135)11
Quaternary Carbons5

Table 2: Summary of ¹³C NMR spectral features for this compound.[1][2]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in the this compound molecule. These methods are rapid, non-destructive, and require minimal sample preparation.[1]

Experimental Protocol: FTIR-ATR
  • Instrumentation : An FTIR spectrometer, such as a Shimadzu Prestige 21, equipped with a diamond-based Attenuated Total Reflectance (ATR) accessory.[1][2]

  • Sample Preparation : Approximately 20 mg of the solid this compound sample is placed directly onto the ATR crystal.[1][2]

  • Data Acquisition : Spectra are typically acquired over a wavenumber range of 4000–600 cm⁻¹. An average of 20 scans is collected at a resolution of 4 cm⁻¹ to ensure a good signal-to-noise ratio.[1][2]

Experimental Protocol: FT-Raman
  • Instrumentation : A handheld Raman spectrometer, such as the AHURA TRUSCAN.[1]

  • Sample Preparation : Approximately 1 cm³ of the sample is placed in a closed glass vial for analysis.[1]

  • Data Acquisition : The spectrum is recorded in the range of 2875–230 cm⁻¹ with a laser excitation wavelength of 785 nm and a nominal resolution of 7 cm⁻¹.[1]

Vibrational Spectral Data

The FTIR and Raman spectra provide complementary information, revealing characteristic vibrational modes of the various functional groups and aromatic rings within the this compound structure.

Technique Wavenumber (cm⁻¹) Assignment
FTIR-ATR 1562.3ν(C=N) stretch (imidazole)
1464.0δ(C-H) bend
1433.1ν(C=C) stretch (aromatic)
1278.8ν(C-N) stretch
1118.7ν(C-O-C) ether stretch
733.0ν(C-S) stretch
626.9ν(C-Cl) stretch
Raman 1420.9Imidazole ring vibration
593.6, 693.5, 832.8, 1030.8, 1590.9Chlorothiophene ring vibrations
398.3, 450.4, 666.2, 856.8, 1207.8Dichlorophenyl ring vibrations

Table 3: Characteristic vibrational frequencies for this compound from FTIR-ATR and Raman spectroscopy.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the this compound molecule, primarily the aromatic rings.

Experimental Protocol: UV-Vis
  • Instrumentation : A standard UV-Vis spectrophotometer.

  • Sample Preparation : A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as water or methanol, at a known concentration (e.g., 9.5 µg/mL in water or 10 µg/mL in methanol).[1][4]

  • Data Acquisition : The sample is scanned across a wavelength range, typically 200-400 nm, to identify the wavelengths of maximum absorbance (λmax).[4]

UV-Vis Spectral Data

The UV spectrum of this compound is characterized by absorption bands corresponding to the electronic transitions within its aromatic and heteroaromatic rings.

Solvent λmax (nm) Relative Intensity
Water199Intense
225Lower
Methanol240-

Table 4: UV-Vis absorption maxima for this compound in different solvents.[1][2][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

Experimental Protocol: LC-MS/MS
  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF) with an electrospray ionization (ESI) source.

  • Sample Preparation : A dilute solution of this compound is prepared in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.

  • Data Acquisition : The sample is introduced into the mass spectrometer. A full scan (MS1) is performed to identify the protonated molecular ion [M+H]⁺. Subsequently, a product ion scan (MS2) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrometry Data

The molecular weight of this compound is approximately 387.7 g/mol . In positive ion ESI-MS, it is observed as the protonated molecule [M+H]⁺ at an m/z of approximately 387-388, taking into account the isotopic distribution of chlorine. The MS2 spectrum reveals characteristic fragment ions.

Precursor Ion (m/z) Fragment Ion (m/z) Relative Intensity Proposed Fragment
386.989 ([M+H]⁺)130.972100[C₇H₄ClS]⁺ (Chlorothienylmethyl cation)
386.98918.10[M+H]⁺ (Protonated Molecule)
69.0454.41[C₃H₅N₂]⁺ (Imidazole fragment)
86.9991.64Further fragmentation
199.0091.33Further fragmentation

Table 5: Key fragment ions of this compound observed in an MS2 experiment. Data sourced from the MassBank of North America.[1]

Visualization of Analytical Workflow

The comprehensive spectroscopic analysis of this compound follows a structured workflow, from initial sample handling to the final confirmation of its chemical structure. This process ensures that data from multiple orthogonal techniques are integrated for a complete characterization.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Bulk Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR FTIR-ATR Spectroscopy Prep->IR Raman Raman Spectroscopy Prep->Raman UV UV-Vis Spectroscopy Prep->UV MS LC-MS/MS Prep->MS Analysis Spectral Data Processing & Peak Assignment NMR->Analysis IR->Analysis Raman->Analysis UV->Analysis MS->Analysis Structure Structural Elucidation & Confirmation Analysis->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, Raman, UV-Vis, and Mass Spectrometry provides a robust and comprehensive framework for the structural analysis of this compound. Each technique offers unique and complementary information, and when integrated, they allow for the unequivocal confirmation of the molecule's identity, structure, and purity. These methodologies are essential for raw material identification, quality control during manufacturing, and in various stages of pharmaceutical research and development.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Tioconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solid-state chemistry of tioconazole, a broad-spectrum imidazole antifungal agent. A thorough understanding of its crystal structure and polymorphic behavior is critical for ensuring drug product quality, stability, and bioavailability. This document details the crystallographic and thermal properties of the known crystalline form of this compound, outlines robust experimental protocols for polymorphism screening and characterization, and presents logical workflows for these processes. The information herein is intended to support researchers and drug development professionals in the effective solid-state characterization and control of this important active pharmaceutical ingredient (API).

Introduction

This compound is a widely used antifungal agent effective against a variety of dermatophytes and yeasts.[1] Like many pharmaceutical compounds, its solid-state properties can significantly influence its physicochemical characteristics, including solubility, dissolution rate, and stability. The ability of a compound to exist in more than one crystalline form is known as polymorphism, and different polymorphs can exhibit distinct physical and pharmacological properties.[2] Therefore, a comprehensive investigation of the crystal structure and potential polymorphism of this compound is a fundamental aspect of its drug development process. This guide summarizes the current knowledge of this compound's solid-state properties and provides detailed methodologies for its study.

Crystal Structure of this compound

The three-dimensional arrangement of molecules in the crystalline lattice defines the crystal structure of a drug and is fundamental to its properties. The crystal structure of the free base form of this compound has been determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic data for the primary known crystalline form of this compound is summarized in the table below. These parameters define the unit cell and the symmetry of the crystal lattice.

Crystallographic Parameter Value
Chemical FormulaC₁₆H₁₃Cl₃N₂OS
Molecular Weight387.71 g/mol [3]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0379
b (Å)9.8171
c (Å)16.6786
α (°)90
β (°)90.750
γ (°)90
Volume (ų)1642.5
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.567

Data extracted from available crystallographic information.

Polymorphism of this compound

While extensive studies on multiple polymorphic forms of this compound are not widely published, the characterization of its primary crystalline form has been reported. The potential for polymorphism should always be considered during drug development, as different processing conditions such as crystallization from various solvents, temperature changes, and mechanical stress can lead to the formation of different crystalline or amorphous forms.[2]

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key technique for investigating polymorphism by measuring the heat flow associated with thermal transitions in a material. The thermal properties of the known crystalline form of this compound are presented below.

Thermal Property Value Reference
Melting Onset Temperature (°C)77.6[4]
Melting Peak Temperature (°C)82.8[4][5]
Heat of Fusion (J/g)71.17[4]
Degradation Peak Temperature (°C)297.8[4][5]

The DSC thermogram of this compound exhibits a single sharp endothermic peak, indicative of the melting of a crystalline and anhydrous form.[6] The absence of other thermal events prior to melting in the reported data suggests the presence of a single crystalline form under the tested conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound's crystal structure and polymorphism.

Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for crystal structure determination by single-crystal X-ray diffraction.

Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.

Methodology:

  • Solvent Selection: Screen a variety of solvents for their ability to dissolve this compound at elevated temperatures and allow for slow crystallization upon cooling or evaporation. Methanol has been reported as a suitable solvent.

  • Slow Evaporation Method: a. Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. b. Filter the solution to remove any particulate matter. c. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. d. Monitor the container for the formation of well-defined single crystals.[7]

  • Slow Cooling Method: a. Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. b. Slowly cool the solution at a controlled rate (e.g., 1-5 °C/hour) to induce crystallization. c. Once crystals have formed, they can be isolated by filtration.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic arrangement within the crystal lattice.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms to obtain the final atomic coordinates and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a fingerprint of the crystalline solid, which is used to identify crystalline phases and assess crystallinity.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline form. For this compound, characteristic peaks have been observed at 2θ values of approximately 8.71, 10.39, 13.49, 13.83, 22.33 (intense), 24.61, 25.33, 26.27, 28.99, 29.39, 32.17, 32.77, and 38.59 degrees.[4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

  • Thermal Program: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram. The onset temperature, peak temperature, and enthalpy of the transitions are determined.

Polymorph Screening

Objective: To systematically search for and identify all accessible polymorphic forms of a compound.

Methodology:

  • Crystallization from a Variety of Solvents: Dissolve the compound in a wide range of solvents (with varying polarities, hydrogen bonding capabilities, etc.) and induce crystallization through slow evaporation, cooling, or the addition of an anti-solvent.

  • Varying Crystallization Conditions: For each solvent system, vary parameters such as the rate of cooling or evaporation, the level of supersaturation, and the temperature.

  • Stress-Induced Transformations: Subject the known crystalline form to various stresses, such as grinding (mechanical stress), heating (thermal stress), and exposure to high humidity.

  • Characterization of Solids: Analyze all solid samples obtained from the screening experiments using techniques such as PXRD, DSC, and spectroscopy to identify any new crystalline forms.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of key experimental processes in the study of this compound's solid-state properties.

Experimental_Workflow_for_Solid_State_Characterization cluster_0 Initial Material cluster_1 Primary Characterization cluster_2 Polymorph & Solvate Screening cluster_3 Advanced Structural Analysis API This compound API PXRD Powder X-ray Diffraction (PXRD) API->PXRD Characterize initial form DSC Differential Scanning Calorimetry (DSC) API->DSC Characterize initial form TGA Thermogravimetric Analysis (TGA) API->TGA Characterize initial form Spectroscopy FTIR / Raman Spectroscopy API->Spectroscopy Characterize initial form Recrystallization Recrystallization from diverse solvents API->Recrystallization Stress_Testing Grinding, Heating, High Humidity API->Stress_Testing Single_Crystal_Growth Single Crystal Growth PXRD->Single_Crystal_Growth Identify new form for detailed analysis Recrystallization->PXRD Analyze new solids Stress_Testing->PXRD Analyze stressed solids SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Single_Crystal_Growth->SC_XRD Obtain single crystals Crystallographic_Database Crystallographic_Database SC_XRD->Crystallographic_Database Determine crystal structure

Figure 1: Experimental workflow for solid-state characterization.

Polymorph_Screening_Workflow cluster_crystallization Crystallization-Based Screening cluster_stress Stress-Based Screening Start Start with Known This compound Form Solvent_Screen Vary Solvents (Polarity, H-bonding) Start->Solvent_Screen Mechanical_Stress Grinding / Milling Start->Mechanical_Stress Condition_Screen Vary Conditions (Temperature, Cooling Rate, Supersaturation) Solvent_Screen->Condition_Screen Anti_Solvent Anti-Solvent Addition Condition_Screen->Anti_Solvent Analysis Characterize All Solid Outputs (PXRD, DSC, etc.) Anti_Solvent->Analysis Mechanical_Stress->Analysis Thermal_Stress Heating / Annealing Thermal_Stress->Analysis Humidity_Stress High Humidity Storage Humidity_Stress->Analysis Decision New Polymorph Identified? Analysis->Decision Decision->Start No (Continue Screening) End Document and Characterize New Polymorph Decision->End Yes No No Yes Yes

Figure 2: Workflow for comprehensive polymorph screening.

Conclusion

This technical guide has synthesized the available information on the crystal structure and polymorphism of this compound. The presented crystallographic and thermal data provide a baseline for the solid-state properties of its known crystalline form. The detailed experimental protocols and logical workflows offer a robust framework for researchers and drug development professionals to conduct thorough solid-state characterization and polymorphism screening. A comprehensive understanding and control of this compound's solid-state chemistry are paramount for the development of safe, stable, and effective pharmaceutical products. Further research into the potential for new polymorphic forms of this compound is encouraged to fully elucidate its solid-state landscape.

References

An In-Depth Analysis of Tioconazole's Antifungal Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioconazole is a synthetically produced imidazole antifungal agent with a broad spectrum of activity against a wide array of pathogenic fungi, including yeasts and dermatophytes. It is primarily utilized in topical formulations for the treatment of superficial mycoses such as vulvovaginal candidiasis and various tinea infections.[1] This technical guide provides a comprehensive analysis of this compound's antifungal spectrum, its molecular mechanism of action, and the standardized experimental protocols used to determine its in vitro efficacy. Quantitative data on its activity against key fungal pathogens are summarized, and relevant cellular pathways and experimental workflows are visually represented to offer a detailed resource for research and development professionals in the field of mycology and antifungal drug discovery.

Introduction

This compound is a prominent member of the imidazole class of antifungal agents, structurally related to compounds like miconazole and clotrimazole.[2] Its clinical utility is well-established for the topical treatment of infections caused by dermatophytes and yeasts.[2] The efficacy of this compound stems from its ability to disrupt the integrity of the fungal cell membrane, a mechanism it shares with other azole antifungals. This document delves into the specifics of its activity, presenting a compilation of in vitro susceptibility data, a detailed look at its mode of action, and the methodologies employed to generate these data.

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the structure and function of the fungal cell membrane.[3]

Ergosterol Biosynthesis Inhibition Pathway:

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3] This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated precursor sterols within the fungal cell membrane. This disruption significantly alters membrane fluidity and the function of membrane-bound enzymes, ultimately increasing cellular permeability and leading to the leakage of vital intracellular components, which results in either the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[3][4] At higher concentrations, this compound may also cause direct damage to the cell membrane.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Catalyzes conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Produces Accumulation Accumulation of 14-α-methyl sterols Enzyme->Accumulation Blocked pathway leads to This compound This compound This compound->Enzyme Inhibits Disruption Membrane Disruption & Increased Permeability Accumulation->Disruption CellDeath Fungistatic / Fungicidal Effect Disruption->CellDeath

Figure 1. Mechanism of action of this compound.

Antifungal Spectrum and In Vitro Activity

This compound demonstrates a broad spectrum of activity, encompassing most clinically relevant yeasts and dermatophytes.[2][5] It has also been shown to be effective against some Gram-positive bacteria and Trichomonas vaginalis.[2] Its potency is often greater than or comparable to other imidazole antifungals like miconazole.[3][5]

Activity Against Yeasts

This compound is highly active against Candida species, the most common cause of opportunistic fungal infections. This includes activity against Candida albicans as well as several non-albicans species. It also shows efficacy against Cryptococcus neoformans.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans4.7[4][6]
Candida tropicalis8.0[7]
Candida pseudotropicalis0.58.0
Clinical Yeast Isolates≤0.5[7]
Cryptococcus neoformans0.1[4][6]

Table 1. In Vitro Activity of this compound Against Pathogenic Yeasts. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity Against Dermatophytes

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails (tinea), are highly susceptible to this compound. This includes species from the Trichophyton and Microsporum genera.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum0.5[4][6]
Trichophyton mentagrophytes[3][5]
Microsporum spp.[3][5]

Table 2. In Vitro Activity of this compound Against Common Dermatophytes. Specific MIC₅₀/MIC₉₀ values for T. mentagrophytes and Microsporum spp. are not consistently reported but are known to be low.

Activity Against Other Fungi

This compound also exhibits activity against certain molds, although its potency against some species like Aspergillus is comparable to that of miconazole.[3][5]

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatus5.7[4][6]
Alternaria spp.Potent Activity[7]
Acremonium spp.Potent Activity[7]

Table 3. In Vitro Activity of this compound Against Molds.

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro activity of this compound is determined using standardized methodologies developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol Overview:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar media. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve a final standardized inoculum concentration.

  • Drug Dilution: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (usually 24-48 hours for yeasts).

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or using a spectrophotometer.

G cluster_workflow Broth Microdilution Workflow (CLSI/EUCAST) A 1. Fungal Isolate Culture B 2. Prepare Inoculum (0.5 McFarland) A->B D 4. Inoculate Wells with Fungal Suspension B->D C 3. Prepare Serial Dilutions of this compound in 96-Well Plate C->D E 5. Incubate Plate (e.g., 35°C, 24-48h) D->E F 6. Read Results (Visual or Spectrophotometric) E->F G 7. Determine MIC (Lowest concentration with significant growth inhibition) F->G

Figure 2. Broth microdilution experimental workflow.

Disk Diffusion Method (CLSI M44/EUCAST E.Def 9.3)

This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility and is often used for its simplicity and cost-effectiveness.

Protocol Overview:

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) is evenly inoculated with the fungal suspension using a sterile swab.

  • Disk Application: A paper disk impregnated with a specific concentration of this compound is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 20-24 hours).

  • Measurement: The diameter of the zone of growth inhibition around the disk is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to established breakpoints to categorize the isolate as susceptible, intermediate, or resistant.

G cluster_workflow Disk Diffusion Workflow (CLSI/EUCAST) A 1. Prepare Standardized Fungal Inoculum B 2. Swab Inoculum onto Agar Plate A->B C 3. Apply this compound- Impregnated Disk B->C D 4. Incubate Plate C->D E 5. Measure Diameter of Zone of Inhibition (mm) D->E F 6. Interpret Results (Susceptible, Intermediate, or Resistant) E->F

Figure 3. Disk diffusion experimental workflow.

Conclusion

This compound is a potent, broad-spectrum imidazole antifungal agent with robust in vitro activity against a wide range of clinically important yeasts and dermatophytes. Its primary mechanism of action, the inhibition of ergosterol synthesis via the targeting of lanosterol 14-α-demethylase, is a well-characterized and effective strategy for disrupting fungal cell integrity. The standardized methodologies for susceptibility testing provide a reliable framework for evaluating its efficacy and for the surveillance of potential resistance. The data presented in this guide underscore the significant role of this compound in the topical treatment of superficial fungal infections and provide a valuable resource for researchers and professionals in the field of antifungal drug development.

References

The Molecular Basis of Tioconazole's Fungicidal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioconazole, a synthetic imidazole derivative, is a broad-spectrum antifungal agent with potent fungicidal activity against a wide range of pathogenic fungi. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its therapeutic efficacy. The primary mode of action involves the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical catalyst in the ergosterol biosynthesis pathway. This targeted disruption of fungal cell membrane synthesis is complemented by a secondary, direct membrane-damaging effect at higher concentrations, leading to rapid cell death. This document consolidates current knowledge, presenting quantitative data on its antifungal spectrum, detailing key experimental protocols for its study, and visualizing the core molecular pathways and mechanisms through structured diagrams.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's principal antifungal activity stems from its potent and specific inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[1][6][7]

The inhibition of CYP51 by this compound disrupts the conversion of lanosterol to ergosterol.[2][4][8] This leads to a depletion of ergosterol and a concomitant accumulation of 14α-methylated sterol precursors, such as lanosterol.[8][9] The incorporation of these aberrant sterols into the fungal cell membrane alters its physical properties, increasing its permeability and disrupting the function of embedded proteins crucial for nutrient transport and cell signaling.[1][2] This ultimately inhibits fungal growth and replication, leading to a fungistatic effect at lower concentrations.[1][10]

Caption: Figure 1: this compound blocks the conversion of lanosterol to ergosterol.

Secondary Mechanism: Direct Membrane Damage

At higher concentrations, this compound exhibits a rapid fungicidal effect that is attributed to a direct damaging action on the fungal cell membrane.[8][11][12] This secondary mechanism is distinct from the inhibition of ergosterol synthesis and results in a swift loss of cell viability.

Studies have demonstrated that exposure to high concentrations of this compound leads to a significant and rapid leakage of essential intracellular components, including ATP.[11][12] This indicates a profound disruption of membrane integrity that is not solely dependent on the slower process of ergosterol depletion. This direct membrane-damaging effect contributes significantly to the potent fungicidal nature of this compound, particularly its growth-phase-independent activity.[13][14]

Direct_Membrane_Damage This compound High Concentration This compound FungalCell Fungal Cell Membrane This compound->FungalCell Interaction Damage Direct Membrane Damage FungalCell->Damage Induces Leakage Leakage of Intracellular Components (e.g., ATP) Damage->Leakage CellDeath Rapid Fungicidal Effect (Cell Death) Leakage->CellDeath

Caption: Figure 2: High concentrations of this compound cause direct membrane damage.

Quantitative Data: In Vitro Antifungal Activity

This compound demonstrates a broad spectrum of activity against various fungal pathogens. The following tables summarize its in vitro efficacy, presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: MIC of this compound against Candida albicans

ParameterValue (mg/L)Reference
MIC0.020[15]

Table 2: MIC50 and MIC90 of this compound against Various Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Clinical Yeasts≤ 0.5-[16]
Candida tropicalis-8[16]
Gardnerella vaginalis-16[16]
Mobiluncus spp.-16[16]
Prevotella biviadisiens-64[16]
Lactobacillus spp.-≥ 256[16]
Moraxella catarrhalis-2[16]
Staphylococci1-8-[16]
Enterococci1-8-[16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is commonly employed to determine the MIC of this compound against fungal isolates.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[11]

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the growth control.[5]

Assessment of Direct Membrane Damage via ATP Leakage

The direct membrane-damaging effect of this compound can be quantified by measuring the leakage of intracellular ATP from fungal cells.[11]

Protocol:

  • Fungal Cell Culture: Grow the fungal cells to the desired growth phase (e.g., late logarithmic phase) in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a buffer (e.g., PBS), and resuspend them to a specific cell density.

  • Exposure to this compound: Add a high concentration of this compound to the fungal cell suspension. Include a control group with no drug.

  • Sampling: At various time points, take aliquots from the cell suspension.

  • Separation of Cells and Supernatant: Centrifuge the aliquots to pellet the fungal cells. The supernatant will contain the leaked extracellular ATP.

  • ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin-luciferase-based bioluminescence assay.

  • Data Analysis: An increase in extracellular ATP in the this compound-treated samples compared to the control indicates membrane damage and leakage.

ATP_Leakage_Workflow Start Fungal Cell Culture (Late Logarithmic Phase) Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Expose Expose to High Concentration of this compound Resuspend->Expose Sample Take Aliquots at Different Time Points Expose->Sample Centrifuge Centrifuge to Separate Cells and Supernatant Sample->Centrifuge Measure Measure ATP in Supernatant (Bioluminescence) Centrifuge->Measure Analyze Analyze Data: Compare Treated vs. Control Measure->Analyze

Caption: Figure 3: Experimental workflow for assessing ATP leakage.

Signaling Pathways and Other Cellular Effects

While the primary mechanisms of this compound are well-established, research into its broader effects on fungal cellular signaling is ongoing. Some studies on other azole antifungals suggest potential downstream effects of ergosterol biosynthesis inhibition.

Disruption of ergosterol homeostasis can trigger transcriptional responses in fungi, including the upregulation of genes involved in the ergosterol biosynthesis pathway and genes encoding efflux pumps, which can contribute to drug resistance.[9]

Furthermore, some azoles have been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and potentially triggering apoptosis-like cell death.[17][18][19][20] While direct evidence for this compound-induced ROS production and apoptosis in fungi is an area for further investigation, it represents a plausible additional mechanism contributing to its fungicidal activity.

Conclusion

The fungicidal activity of this compound is a multifaceted process rooted in the potent inhibition of ergosterol biosynthesis, a cornerstone of fungal cell membrane integrity. This primary mechanism is significantly augmented by a direct, concentration-dependent membrane-damaging effect that leads to rapid cell death. The quantitative data underscore its broad-spectrum efficacy, while the detailed experimental protocols provide a framework for its continued investigation. A comprehensive understanding of these molecular underpinnings is crucial for the strategic development of novel antifungal therapies and for optimizing the clinical application of this important therapeutic agent. Future research focusing on the intricate interplay between membrane disruption, cellular signaling, and potential induction of oxidative stress will further elucidate the complete spectrum of this compound's antifungal action.

References

Tioconazole's Impact on the Ergosterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioconazole, a broad-spectrum imidazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This disruption is a direct consequence of the inhibition of the ergosterol biosynthesis pathway, a critical metabolic route for most fungi. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the key enzyme lanosterol 14α-demethylase (CYP51). The guide includes a summary of the quantitative effects of azole antifungals on enzyme activity and fungal sterol composition, detailed experimental protocols for relevant assays, and visualizations of the biochemical pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antifungal agents and the development of new therapeutic strategies.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, represent a significant global health challenge. The selective toxicity of antifungal agents is often achieved by targeting cellular structures or metabolic pathways unique to fungi. One of the most successful targets is the ergosterol biosynthesis pathway, as ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. This compound is an imidazole antifungal that effectively targets this pathway, leading to fungal cell growth inhibition and death.[1][2] Understanding the precise molecular interactions and the downstream consequences of this inhibition is crucial for optimizing its clinical use and for the development of novel antifungal therapies.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4] This enzyme catalyzes a critical step in the biosynthesis of ergosterol: the oxidative removal of the 14α-methyl group from lanosterol.[5] this compound, like other azole antifungals, contains a nitrogen-containing heterocyclic ring (imidazole in this case) that binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[1] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking its conversion.

The inhibition of lanosterol 14α-demethylase leads to two major downstream effects that compromise the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the physical properties of the fungal cell membrane, leading to increased permeability, altered fluidity, and impaired function of membrane-bound proteins.[6]

  • Accumulation of Toxic Methylated Sterols: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[7] These sterols are incorporated into the fungal membrane, where they are thought to be toxic, further disrupting membrane structure and function.[8]

Quantitative Data

Table 1: Inhibitory Activity of Azole Antifungals against Candida albicans Lanosterol 14α-Demethylase (CYP51)

Antifungal AgentIC50 (µM)Reference
Fluconazole0.4 - 1.3[2]
Itraconazole0.039 - 1.3[2][9][10]
Ketoconazole0.4 - 0.6[2]
Miconazole0.057[9][10]

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate higher potency.

Table 2: Effect of Azole Treatment on the Sterol Composition of Candida albicans

SterolUntreated Cells (%)Azole-Treated Cells (%)Reference
Ergosterol50 - 60< 5[11]
Lanosterol< 130 - 40[11]
14-methyl-ergosta-8,24(28)-dien-3-6-diolNot Detected10 - 20[11]

Values are approximate and can vary depending on the specific azole, concentration, and fungal strain.

Experimental Protocols

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of a compound against fungal lanosterol 14α-demethylase.

Materials:

  • Recombinant fungal lanosterol 14α-demethylase (CYP51)

  • Cytochrome P450 reductase

  • NADPH

  • Lanosterol

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., alcoholic KOH)

  • Heptane or hexane for extraction

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cytochrome P450 reductase, and the test compound at various concentrations.

  • Add recombinant lanosterol 14α-demethylase to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the sterols from the reaction mixture using heptane or hexane.

  • Evaporate the organic solvent and derivatize the sterols (e.g., silylation) for GC-MS analysis.

  • Analyze the samples by GC-MS to quantify the amount of lanosterol and the product (desmethylated lanosterol).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Fungal Sterol Extraction and Analysis by GC-MS

This protocol outlines the procedure for extracting and quantifying the sterol content of fungal cells.[12]

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Antifungal agent (e.g., this compound)

  • Saponification solution (e.g., 20% w/v KOH in 60% ethanol)

  • Heptane or hexane

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Grow the fungal culture in a suitable medium with and without the test compound to a desired cell density.

  • Harvest the fungal cells by centrifugation and wash with sterile water.

  • Determine the wet or dry weight of the cell pellet.

  • Add the internal standard to the cell pellet.

  • Add the saponification solution and incubate at a high temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to hydrolyze lipids.

  • Allow the mixture to cool and extract the non-saponifiable lipids (containing sterols) with heptane or hexane.

  • Repeat the extraction step to ensure complete recovery.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried extract in a small volume of hexane and add the derivatizing agent.

  • Incubate at a suitable temperature (e.g., 60°C) to complete the derivatization.

  • Analyze the derivatized sterols by GC-MS.

  • Identify and quantify the different sterols based on their retention times and mass spectra, using the internal standard for normalization.

Antifungal Susceptibility Testing (Broth Microdilution Method - based on CLSI M27)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[13][14][15][16]

Materials:

  • Yeast isolate

  • Antifungal agent (e.g., this compound)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Inoculum suspension adjusted to a 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the antifungal agent and perform serial twofold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the yeast isolate in RPMI-1640 medium. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add the yeast inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_intermediate Intermediates ergosterol Ergosterol ergosterol_intermediate->ergosterol Multiple Steps This compound This compound This compound->cyp51 Inhibition cyp51->ergosterol_intermediate

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of Lanosterol 14α-demethylase by this compound.

Experimental_Workflow_Sterol_Analysis start Start: Fungal Culture treatment Treatment with this compound (and Control) start->treatment harvest Harvest Cells treatment->harvest saponification Saponification harvest->saponification extraction Sterol Extraction with Organic Solvent saponification->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis end End: Sterol Profile data_analysis->end

Caption: Experimental workflow for the analysis of fungal sterol composition after treatment with this compound.

Conclusion

This compound's efficacy as an antifungal agent is firmly rooted in its ability to inhibit lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. This targeted inhibition leads to a cascade of events, including the depletion of essential ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromise the fungal cell membrane's structure and function. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other azole antifungals. A deeper understanding of these mechanisms at a quantitative and molecular level will be instrumental in overcoming challenges such as antifungal resistance and in the design of next-generation therapies for the management of fungal diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Tioconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioconazole is a broad-spectrum imidazole antifungal agent effective against a wide range of pathogenic yeasts and dermatophytes. It functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1] These application notes provide detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound, primarily focusing on yeast, in accordance with internationally recognized standards.

The methodologies described are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.DEF 7.3.2. While these documents provide the framework for antifungal susceptibility testing, it is crucial to note that neither CLSI nor EUCAST has established official clinical breakpoints or specific quality control (QC) MIC ranges for this compound. The absence of official breakpoints means that the interpretation of MIC values as "Susceptible," "Intermediate," or "Resistant" cannot be definitively assigned based on current standards. Researchers should interpret MIC data in the context of wild-type MIC distributions, epidemiological cutoff values (ECVs) for similar compounds, and the specific research question. The lack of official QC ranges necessitates the establishment of internal, laboratory-specific QC parameters to ensure the accuracy and reproducibility of testing results.

Mechanism of Action of this compound

This compound targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this step, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and a decrease in ergosterol content in the fungal cell membrane. This alteration in membrane composition increases its permeability and fluidity, ultimately causing the cessation of fungal growth and cell death.

Tioconazole_Mechanism_of_Action This compound inhibits a key enzyme in the ergosterol biosynthesis pathway. cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Pathway Ergosterol Biosynthesis Pathway This compound This compound This compound->Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data: In Vitro Susceptibility of Yeasts to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various fungal species, compiled from published research. These values should be used for comparative purposes, as inter-laboratory variation is expected.

Table 1: this compound MIC Data for Candida Species

SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Candida albicans≤ 0.5--[2]
Candida tropicalis--8.0[3]
Clinical Yeast Isolates≤ 0.5--[3]

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Quality Control (QC) for Antifungal Susceptibility Testing

As official QC ranges for this compound are not available from CLSI or EUCAST, laboratories should establish their own internal QC ranges. This can be achieved by repeatedly testing a reference strain (e.g., Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258) over a number of different days (e.g., 20-30) to determine the mean MIC and the acceptable range (typically the mean ± 2 log₂ dilutions). For reference, the established QC ranges for other azole antifungals against these strains are provided below.

QC StrainAntifungal Agent24-hour MIC Range (µg/mL)48-hour MIC Range (µg/mL)Reference
C. parapsilosis ATCC 22019Ketoconazole0.03 - 0.120.06 - 0.25CLSI M27
Itraconazole0.03 - 0.120.06 - 0.25CLSI M27
C. krusei ATCC 6258Ketoconazole0.12 - 10.12 - 0.5CLSI M27
Itraconazole0.12 - 10.12 - 0.5CLSI M27

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27)

This method determines the MIC of this compound in a liquid medium.

Broth_Microdilution_Workflow Workflow for CLSI-based broth microdilution testing. cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare this compound Stock Solution (in DMSO) A1 Serially Dilute this compound in Microtiter Plate (100 µL/well) P1->A1 P2 Prepare RPMI-1640 Medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0) P2->A1 P3 Prepare Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) A2 Inoculate Wells with Yeast Suspension (100 µL/well) P3->A2 A1->A2 A3 Include Growth Control (no drug) and Sterility Control A2->A3 I1 Incubate at 35°C for 24-48 hours A3->I1 I2 Read MIC Visually (Lowest concentration with ~50% growth inhibition) I1->I2

Figure 2: CLSI Broth Microdilution Workflow.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Sterile, 96-well, U-bottom microtiter plates

  • Yeast isolate to be tested

  • QC yeast strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL. This stock solution can be stored at -20°C or lower.

  • Preparation of Medium:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions, buffering to a pH of 7.0 ± 0.1 with MOPS buffer.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a Sabouraud dextrose agar plate and incubate at 35°C for 24 hours.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Microtiter Plate Preparation:

    • Perform serial twofold dilutions of the this compound stock solution in the microtiter plate with RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL. Each well should contain 100 µL of the diluted antifungal.

    • Include a growth control well (100 µL of medium, no drug) and a sterility control well (200 µL of uninoculated medium).

  • Inoculation:

    • Add 100 µL of the final yeast inoculum to each well (except the sterility control), bringing the total volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination:

    • Read the MIC at 24 and 48 hours. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (~50% or a score of 2) compared to the growth control.

Protocol 2: Agar Disk Diffusion Susceptibility Testing for Yeasts (Adapted from CLSI M44)

This method provides a qualitative assessment of susceptibility.

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Blank paper disks (6 mm diameter)

  • This compound powder

  • Solvent for this compound (e.g., DMSO)

  • Yeast isolate and QC strains

  • 0.5 McFarland standard

Procedure:

  • Disk Preparation:

    • Prepare a stock solution of this compound and apply a specific amount to each blank disk to achieve a desired concentration (e.g., 10 µ g/disk ). Allow the disks to dry completely. Note: The optimal disk concentration for this compound has not been standardized and may require optimization.

  • Inoculum Preparation:

    • Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application:

    • Aseptically place the this compound disk onto the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20 to 24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.

    • Since there are no established interpretive criteria for this compound, the zone diameters should be recorded and used for comparative purposes. Larger zones generally indicate greater susceptibility.

Data Interpretation and Limitations

  • Lack of Clinical Breakpoints: Without established clinical breakpoints, it is not possible to categorize an isolate as susceptible or resistant in a clinical context. The MIC data generated should be used to compare the activity of this compound against different isolates or to monitor for the development of resistance over time.

  • Quality Control: Strict adherence to the protocol and the use of QC strains are essential for obtaining reliable and reproducible results. In the absence of official QC ranges for this compound, each laboratory must establish and monitor its own internal ranges to ensure the validity of the test results.

These protocols provide a foundation for the in vitro evaluation of this compound's antifungal activity. Researchers should be mindful of the current limitations, particularly the absence of standardized interpretive criteria, and design their studies accordingly.

References

Revolutionizing Preclinical Antifungal Research: In Vivo Animal Models for Evaluating Tioconazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To facilitate advancements in antifungal drug development, this document provides detailed application notes and protocols for utilizing animal models to study the in vivo efficacy of Tioconazole. This resource is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to preclinical evaluation of this potent antifungal agent. The provided protocols for murine vulvovaginal candidiasis and guinea pig dermatophytosis, coupled with quantitative data presentation and pathway visualizations, aim to standardize and streamline efficacy testing.

Introduction to this compound

This compound is a broad-spectrum imidazole antifungal agent.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound increases fungal cell membrane permeability, leading to the leakage of intracellular contents and ultimately, fungal cell death. In addition to its primary mechanism, this compound may also inhibit endogenous respiration and impair triglyceride and phospholipid biosynthesis.

Murine Model of Vulvovaginal Candidiasis

The murine model of vulvovaginal candidiasis is a well-established and reproducible model for evaluating the efficacy of antifungal agents against Candida albicans.

Experimental Protocol

1. Animal Preparation:

  • Use female mice (e.g., BALB/c, 6-8 weeks old).

  • To induce a state of pseudoestrus, which is necessary for sustained vaginal infection, subcutaneously administer estradiol valerate (0.1-0.5 mg in sesame oil) three days prior to inoculation. Repeat the estrogen treatment weekly to maintain the pseudoestrus state.

2. Inoculum Preparation:

  • Culture Candida albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

  • Prepare a suspension of C. albicans in sterile phosphate-buffered saline (PBS) and adjust the concentration to 1 x 10⁵ cells/mL.

3. Vaginal Inoculation:

  • Under anesthesia, instill 20 µL of the C. albicans suspension into the vaginal lumen of each mouse.

4. Treatment Administration:

  • Initiate topical treatment with this compound cream (e.g., 2%) 24 hours post-inoculation.

  • Administer a controlled volume (e.g., 50 µL) of the cream intravaginally using a syringe with a fine-tip applicator.

  • Treatment can be administered once daily for a specified duration (e.g., 4 consecutive days).[2]

5. Assessment of Fungal Burden:

  • At predetermined time points (e.g., 18 hours after the final treatment), perform a vaginal lavage with sterile PBS.

  • Serially dilute the lavage fluid and plate on SDA to determine the number of colony-forming units (CFU).

  • Express the fungal burden as CFU per milliliter of lavage fluid or per gram of vaginal tissue.

Quantitative Data Summary

The efficacy of a 2% this compound cream formulation was evaluated in a murine model of vaginal candidiasis. The degree of vaginal infection was assessed microbiologically 18 hours after the final treatment and scored based on the number of viable Candida cells recovered.[2]

Treatment GroupNumber of MicePost-Treatment Infection Score (Mean)
2% this compound Cream151.5
Miconazole Cream152.3
Placebo Cream153.1
Untreated Control153.4

Score relates to the number of viable Candida cells recovered from the vagina, as follows: 1= 0-10 cells, 2 = 11-60 cells, 3 = 61-150 cells, 4 = >150 cells.[2]

Treatment with the experimental 2% this compound cream significantly reduced the degree of vaginal Candida infection.[2] Over half of the mice with a post-treatment score of 1 were culturally negative for Candida.[2]

Guinea Pig Model of Dermatophytosis

The guinea pig model of dermatophytosis is a classic and reliable method for evaluating the efficacy of topical antifungal agents against dermatophytes like Trichophyton mentagrophytes.

Experimental Protocol

1. Animal Preparation:

  • Use young adult guinea pigs (e.g., Hartley strain, 300-400g).

  • Gently clip the hair on the dorsal side of the animal to expose a clear area of skin for infection.

2. Inoculum Preparation:

  • Grow Trichophyton mentagrophytes on SDA for 7-10 days at 25-30°C.

  • Prepare a spore suspension in sterile saline or PBS, adjusting the concentration to approximately 1 x 10⁷ spores/mL.

3. Dermal Inoculation:

  • Gently abrade the clipped skin with fine-grit sandpaper to facilitate infection.

  • Apply a standardized volume (e.g., 0.1 mL) of the spore suspension to the abraded skin.

4. Treatment Administration:

  • Begin topical treatment with this compound cream at a specified concentration 3-5 days post-inoculation, once lesions are visible.

  • Apply a thin layer of the cream to the infected area once or twice daily for a predetermined period.

5. Assessment of Efficacy:

  • Evaluate the clinical signs of infection daily using a scoring system for erythema (redness) and scaling.

  • At the end of the treatment period, collect skin scrapings or biopsies for mycological examination (KOH mount and culture) to confirm the presence or absence of the fungus.

Quantitative Data Summary
ScoreErythemaScaling
0No erythemaNo scaling
1Slight erythemaFine scales
2Moderate erythemaModerate scaling
3Severe erythemaHeavy scaling and crusting

Visualizing Experimental Processes and Mechanisms

To further clarify the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow_vaginal_candidiasis cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Assessment animal_prep Animal Preparation (Estradiol Treatment) inoculation Vaginal Inoculation animal_prep->inoculation inoculum_prep Inoculum Preparation (C. albicans culture) inoculum_prep->inoculation treatment Topical this compound Administration inoculation->treatment assessment Fungal Burden Assessment (CFU) treatment->assessment

Caption: Experimental workflow for the murine vulvovaginal candidiasis model.

experimental_workflow_dermatophytosis cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Assessment animal_prep Animal Preparation (Hair Clipping) inoculation Dermal Inoculation animal_prep->inoculation inoculum_prep Inoculum Preparation (T. mentagrophytes culture) inoculum_prep->inoculation treatment Topical this compound Administration inoculation->treatment assessment Clinical Scoring & Mycological Examination treatment->assessment

Caption: Experimental workflow for the guinea pig dermatophytosis model.

tioconazole_moa cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_Demethylase Conversion Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Produces Disruption Disruption of Fungal Cell Membrane Integrity Lanosterol_Demethylase->Disruption Inhibition leads to This compound This compound This compound->Inhibition Inhibition->Lanosterol_Demethylase

Caption: Mechanism of action of this compound via inhibition of ergosterol synthesis.

Conclusion

The animal models and protocols detailed in this document provide a robust framework for the in vivo evaluation of this compound's efficacy. The murine model of vulvovaginal candidiasis and the guinea pig model of dermatophytosis are valuable tools for generating preclinical data essential for the development of new and improved antifungal therapies. Consistent application of these standardized methods will enhance the comparability of data across different studies and accelerate the translation of promising antifungal candidates from the laboratory to the clinic.

References

Application Notes & Protocols for Tioconazole Metabolite Identification using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of Tioconazole metabolites using advanced mass spectrometry techniques. The methodologies outlined below are designed to guide researchers in establishing robust analytical workflows for in vitro and in vivo drug metabolism studies.

Introduction

This compound is a broad-spectrum imidazole antifungal agent. Understanding its metabolic fate is crucial for evaluating its efficacy, potential drug-drug interactions, and safety profile. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective detection and structural elucidation of drug metabolites.[1][2] This document details the application of LC-MS/MS for the identification of this compound metabolites.

The primary metabolic pathway for many azole antifungals involves oxidation reactions mediated by cytochrome P450 (CYP) enzymes. For this compound, a major metabolite has been identified as 1-(2,4-dichlorophenyl)-2-(N-imidazolyl)ethanol, formed through the reduction of the ketone group.[3] Other potential metabolic transformations include hydroxylation and N-dealkylation.

Experimental Workflow for this compound Metabolite Identification

The overall workflow for identifying this compound metabolites involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (Microsomes, Plasma, Urine) extraction Protein Precipitation & Solid-Phase Extraction (SPE) sample->extraction lc UPLC Separation extraction->lc ms HR-MS Detection (e.g., Q-TOF, Orbitrap) lc->ms msms MS/MS Fragmentation ms->msms processing Metabolite Profiling Software msms->processing identification Structure Elucidation processing->identification

Caption: A generalized workflow for the identification of this compound metabolites.

Detailed Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol describes the incubation of this compound with liver microsomes to generate metabolites.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Internal Standard (IS) (e.g., Ketoconazole)

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine 5 µL of this compound stock solution, 475 µL of phosphate buffer, and 10 µL of HLM suspension (final protein concentration 0.5 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 500 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (Plasma/Urine)

This protocol outlines the extraction of this compound and its metabolites from plasma or urine.

Materials:

  • Plasma or urine sample

  • Acetonitrile (ACN) with 1% formic acid

  • Internal Standard (IS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Protocol (Protein Precipitation for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the mobile phase for injection.

Protocol (SPE for Urine):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of urine (pre-treated with β-glucuronidase/sulfatase if necessary to cleave conjugates).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 2 min
Injection Volume 5 µL
Column Temperature 40°C

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400°C
Acquisition Mode Full scan MS (m/z 100-1000) and data-dependent MS/MS
Collision Energy Ramped (e.g., 15-40 eV) for MS/MS

Data Presentation: Quantitative Summary of Hypothetical Metabolites

The following table presents a hypothetical quantitative summary of this compound and its potential metabolites identified in human liver microsomes.

AnalyteRetention Time (min)Precursor Ion (m/z)Major Fragment Ions (m/z)Relative Abundance (%)
This compound 8.5387.0123291.0, 153.0, 95.115
Metabolite 1 (M+O) 7.2403.0072307.0, 291.0, 169.045
Metabolite 2 (M+2H) 8.2389.0279293.0, 153.0, 97.125
Metabolite 3 (N-dealkylated) 6.5279.0321183.0, 121.0, 95.110
Metabolite 4 (Glucuronide) 5.8563.0389387.0, 176.05

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates potential metabolic pathways for this compound based on common biotransformation reactions for azole antifungals.

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound (m/z 387.0123) M1 Hydroxylation (M+O) (m/z 403.0072) parent->M1 CYP450 M2 Reduction (M+2H) (m/z 389.0279) parent->M2 Reductase M3 N-dealkylation (m/z 279.0321) parent->M3 CYP450 M4 Glucuronidation (m/z 563.0389) M1->M4 UGT

Caption: A hypothetical metabolic pathway for this compound.

Data Analysis and Structure Elucidation

  • Metabolite Prediction: Utilize in silico prediction tools to anticipate potential metabolites of this compound.

  • Data Processing: Process the raw LC-MS data using software such as MassHunter, Xcalibur, or open-source platforms like MZmine. This involves peak picking, alignment, and comparison between control and test samples.

  • Formula Generation: For each potential metabolite peak, generate a molecular formula based on the accurate mass measurement and isotopic pattern.

  • Fragmentation Analysis: Interpret the MS/MS fragmentation pattern to elucidate the structure of the metabolite. Compare the fragmentation of the metabolite to that of the parent drug to identify the site of modification.

  • Database Searching: Search metabolic databases (e.g., METLIN, HMDB) to check for previously identified metabolites with similar mass and fragmentation patterns.

By following these detailed protocols and application notes, researchers can effectively utilize mass spectrometry to identify and characterize the metabolites of this compound, contributing to a more complete understanding of its pharmacological and toxicological properties.

References

Application Notes and Protocols for Enhancing Tioconazole Solubility through Solid Dispersion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Tioconazole solid dispersions to improve its aqueous solubility, a critical factor for enhancing its bioavailability. The following sections outline various manufacturing techniques, characterization methods, and quantitative data to guide researchers in selecting and optimizing a suitable approach for their specific needs.

Introduction to Solid Dispersions for Solubility Enhancement

This compound, a broad-spectrum antifungal agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Its poor solubility can limit its dissolution rate and subsequent absorption, thereby affecting its therapeutic efficacy. Solid dispersion technology is a well-established and effective strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound. This technique involves dispersing the drug in an inert hydrophilic carrier matrix at the molecular level, resulting in an amorphous solid dispersion where the drug's crystalline structure is disrupted. This amorphous state possesses higher free energy, leading to improved wettability, faster dissolution, and consequently, enhanced bioavailability.

Commonly employed methods for preparing solid dispersions include solvent evaporation, fusion (hot-melt extrusion), and spray drying. The choice of method and carrier polymer is crucial and depends on the physicochemical properties of the drug and the desired characteristics of the final product.

Experimental Protocols for this compound Solid Dispersion Preparation

This section provides detailed step-by-step protocols for three widely used methods for preparing this compound solid dispersions.

Solvent Evaporation Method

The solvent evaporation method is a versatile technique suitable for thermolabile drugs. It involves dissolving both the drug and the carrier in a common volatile solvent, followed by the removal of the solvent to form the solid dispersion.

Protocol:

  • Selection of Solvent and Carrier:

    • Solvents: A common solvent or a blend of solvents that can dissolve both this compound and the chosen polymer is essential. Suitable solvents include methanol, ethanol, dichloromethane, or a mixture thereof (e.g., dichloromethane:methanol in a 1:1 or 4:6 v/v ratio).

    • Carriers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), Eudragit E100, and Soluplus® are effective carriers.

  • Preparation of the Drug-Polymer Solution:

    • Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve the weighed quantities in the chosen solvent system with continuous stirring using a magnetic stirrer until a clear solution is obtained. The volume of the solvent should be sufficient to ensure complete dissolution.

  • Solvent Evaporation:

    • Transfer the solution to a petri dish or a rotary evaporator.

    • For petri dishes, place them in a temperature-controlled oven at a temperature range of 40-60°C until the solvent completely evaporates.

    • For a rotary evaporator, maintain the water bath temperature at 40-60°C and apply a vacuum to facilitate solvent removal.

  • Drying and Pulverization:

    • Once the solvent is evaporated, a solid mass or film is formed.

    • Scrape the solid mass and dry it further in a desiccator under vacuum for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Storage:

    • Store the prepared solid dispersion in an airtight container in a cool, dry place to prevent moisture absorption and potential recrystallization.

Fusion Method (Hot-Melt Extrusion - HME)

The fusion method, particularly Hot-Melt Extrusion (HME), is a solvent-free, continuous manufacturing process that is advantageous for its efficiency and scalability. It involves melting a physical mixture of the drug and a thermoplastic polymer and forcing it through a die.

Protocol:

  • Selection of Polymer:

    • Thermally stable polymers with a suitable glass transition temperature (Tg) are required. Eudragit® EPO, Soluplus®, and Kollidon® VA64 are commonly used for HME.

  • Preparation of the Physical Mixture:

    • Accurately weigh this compound and the polymer in the desired ratio (e.g., 1:1, 1:2, 2:1 w/w).

    • Thoroughly mix the powders in a blender to ensure homogeneity.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder. A typical temperature profile for a twin-screw extruder might be:

      • Zone 1 (Feeding): 80-100°C

      • Zones 2-4 (Mixing and Melting): 140-170°C[1]

      • Die Zone: 160-170°C[1]

    • Set the screw speed, typically between 50 and 150 RPM.[2]

    • Feed the physical mixture into the extruder at a constant rate.

    • The molten extrudate is passed through a die (e.g., 2 mm diameter) to form strands.[3]

  • Cooling and Pulverization:

    • Cool the extrudate strands on a conveyor belt or by other means to solidify them.

    • Mill the cooled extrudates into a powder using a suitable mill and sieve to obtain the desired particle size.

  • Storage:

    • Store the resulting solid dispersion in a tightly sealed container to protect it from moisture.

Spray Drying Method

Spray drying is a continuous process that rapidly converts a liquid feed into a dry particulate powder. It is particularly suitable for producing uniform particles and for heat-sensitive materials due to the short exposure time to high temperatures.

Protocol:

  • Preparation of the Feed Solution:

    • Dissolve this compound and a suitable polymer (e.g., Eudragit® EPO, Soluplus®, HPMC) in a volatile solvent or a mixture of solvents (e.g., dichloromethane and methanol) to a final solids content of 8-10% (w/w).[1]

    • Ensure the solution is clear and homogenous.

  • Spray Drying Parameters:

    • Inlet Temperature: Typically set between 60°C and 140°C. For Soluplus®, an inlet temperature of 60 ± 5°C has been used, while for Eudragit® EPO, it is around 65 ± 6°C.[1]

    • Outlet Temperature: Generally maintained between 32°C and 55°C.[1]

    • Feed Rate: A typical feed rate is in the range of 5-20 mL/min.[1][4]

    • Atomization Pressure/Gas Flow Rate: This parameter influences the droplet size and should be optimized for the specific equipment.

  • Collection and Post-Processing:

    • The dried particles are separated from the drying gas stream by a cyclone separator.

    • Collect the powdered solid dispersion from the collection vessel.

    • Further drying in a vacuum oven at a moderate temperature (e.g., 40°C) may be necessary to remove residual solvent.

  • Storage:

    • Store the spray-dried powder in a well-closed container, protected from light and moisture.

Characterization of this compound Solid Dispersions

The prepared solid dispersions should be thoroughly characterized to confirm the amorphous nature of the drug, assess drug-polymer interactions, and evaluate the enhancement in solubility and dissolution.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the samples and to confirm the amorphization of this compound.

Methodology:

  • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample in a DSC instrument under a nitrogen purge (e.g., 50 mL/min).

  • A typical heating rate is 10°C/min over a temperature range of 25°C to 250°C.[1]

  • Expected Results: Pure crystalline this compound exhibits a sharp endothermic peak corresponding to its melting point at approximately 169°C.[1] The absence of this peak in the thermogram of the solid dispersion indicates that the drug is in an amorphous state.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique to investigate the crystalline or amorphous nature of the solid dispersion.

Methodology:

  • Pack the powder sample into a sample holder.

  • Scan the sample using an X-ray diffractometer with Cu Kα radiation.

  • Typical scanning parameters are a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/min.

  • Expected Results: The diffractogram of pure this compound shows sharp, characteristic peaks, indicating its crystalline nature.[5] In a successful amorphous solid dispersion, these characteristic peaks will be absent, and a broad halo pattern will be observed, confirming the amorphous state of the drug.[1][5]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify any potential interactions between this compound and the carrier polymer.

Methodology:

  • Mix a small amount of the sample with potassium bromide (KBr) and compress it into a pellet, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

  • Expected Results: The FTIR spectrum of the solid dispersion should be compared with the spectra of the pure drug and the polymer. Shifts, broadening, or disappearance of characteristic peaks of this compound (e.g., C=O stretching) can indicate intermolecular interactions, such as hydrogen bonding, between the drug and the polymer, which can contribute to the stabilization of the amorphous form.

Quantitative Data on Solubility and Dissolution Enhancement

The primary goal of preparing this compound solid dispersions is to improve its aqueous solubility and dissolution rate. The following tables summarize the quantitative improvements achieved with different preparation methods and polymers.

Table 1: Solubility Enhancement of this compound Solid Dispersions

Preparation MethodPolymerDrug:Polymer Ratio (w/w)Solubility Enhancement (Fold Increase)Reference
Spray DryingEudragit E1001:1~147[6]
Spray DryingAminoalkyl Methacrylate Copolymer (AEA)1:1~141[6]
Solvent EvaporationPVP K301:5~2.54 (for Gliclazide, indicative)[7]
Fusion MethodEudragit E100--[8]

Table 2: Dissolution Rate Enhancement of this compound Solid Dispersions

Preparation MethodPolymerDrug:Polymer Ratio (w/w)Dissolution MediumDissolution EnhancementReference
Spray DryingEudragit E1001:1-~70-fold increase vs. marketed product[6]
Spray DryingAminoalkyl Methacrylate Copolymer (AEA)1:1-~70-fold increase vs. marketed product[6]
Hot-Melt ExtrusionHPMC40:60-Significantly increased dissolution rate[9]
Solvent EvaporationHPMC--7.5-fold improvement[10]
Solvent EvaporationEudragit E1001:20.1N HCl + 0.5% SLS>90% release in 30 min vs. negligible for pure drug[11]

Visualizations

Experimental Workflow for Solid Dispersion Preparation

experimental_workflow cluster_prep Preparation of Drug-Polymer Mixture cluster_methods Solid Dispersion Manufacturing Methods cluster_post Post-Processing cluster_char Characterization weigh Weigh this compound and Polymer mix Mix/Dissolve weigh->mix solvent_evap Solvent Evaporation mix->solvent_evap fusion Fusion Method (HME) mix->fusion spray_drying Spray Drying mix->spray_drying drying Drying solvent_evap->drying pulverization Pulverization/ Milling fusion->pulverization sieving Sieving spray_drying->sieving drying->pulverization pulverization->sieving dsc DSC sieving->dsc xrd PXRD sieving->xrd ftir FTIR sieving->ftir dissolution Dissolution Testing sieving->dissolution

Caption: General experimental workflow for the preparation and characterization of this compound solid dispersions.

Logical Relationship of Characterization Techniques

characterization_logic cluster_physicochemical Physicochemical Properties cluster_performance Performance Evaluation Solid_Dispersion This compound Solid Dispersion Amorphous_State Amorphous State Solid_Dispersion->Amorphous_State Drug_Polymer_Interaction Drug-Polymer Interaction Solid_Dispersion->Drug_Polymer_Interaction Solubility_Enhancement Solubility Enhancement Amorphous_State->Solubility_Enhancement Drug_Polymer_Interaction->Solubility_Enhancement Dissolution_Rate Enhanced Dissolution Rate Solubility_Enhancement->Dissolution_Rate DSC DSC DSC->Amorphous_State Confirms absence of melting point PXRD PXRD PXRD->Amorphous_State Shows halo pattern FTIR FTIR FTIR->Drug_Polymer_Interaction Identifies peak shifts Dissolution_Apparatus Dissolution Apparatus Dissolution_Apparatus->Dissolution_Rate Measures drug release

Caption: Logical relationship between characterization techniques and the properties of this compound solid dispersions.

References

Troubleshooting & Optimization

Addressing common challenges in Tioconazole synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tioconazole synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis of this compound involves a displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene.[1][2] This reaction is typically carried out in the presence of a base in an organic solvent.

Q2: What are the common impurities found in synthetic this compound?

A2: Impurities in this compound can be categorized as process-related or degradation products.

  • Process-related impurities include unreacted starting materials, intermediates, and byproducts from side reactions. Known impurities include this compound Related Compound A, B, and C.[3][][5][6][7][8][9][10]

  • Degradation impurities can form through oxidation, hydrolysis, or thermal decomposition if the compound is not handled or stored correctly.[11]

Q3: Which analytical techniques are recommended for purity analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for assessing the purity of this compound and quantifying its related substances.[12][13][14][15] Other techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) can also be employed for comprehensive characterization.[11]

Q4: What is the mechanism of action of this compound?

A4: this compound is an imidazole antifungal agent.[16][17] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound increases fungal cell permeability, leading to cell death.[5][18][19][20]

Troubleshooting Guides

Synthesis Challenges

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields in this compound synthesis, which is a variation of the Williamson ether synthesis, can stem from several factors:

  • Incomplete Deprotonation: The reaction requires the deprotonation of the alcohol group on 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol to form a nucleophilic alkoxide.

    • Solution: Ensure a sufficiently strong base (e.g., NaH, NaOH) is used in an appropriate molar excess to drive the deprotonation to completion. The choice of base can be critical; for instance, NaH is a stronger, non-nucleophilic base compared to NaOH.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time or temperature according to the protocol. For instance, some protocols suggest refluxing for several hours.[21] Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.[22]

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.[21][23]

  • Side Reactions: The alkylating agent, 2-chloro-3-(chloromethyl)thiophene, can undergo elimination reactions in the presence of a strong base, or N-alkylation of the imidazole ring can occur as a competing reaction.

    • Solution: Control the reaction temperature carefully, as higher temperatures can favor elimination. The choice of base and reaction conditions can also influence the N-alkylation side reaction.

Q: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?

A: The formation of byproducts is a common issue. Here are some strategies to mitigate them:

  • Formation of this compound Related Compound A, B, and C: These are known process-related impurities.

    • This compound Related Compound A: 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole hydrochloride. This impurity lacks the chloro substituent on the thiophene ring. Its formation could be due to an impurity in the 2-chloro-3-(chloromethyl)thiophene starting material.

    • This compound Related Compound B: 1-[2,4-Dichloro-β-[(2,5-dichloro-3-thenyl)oxy]phenethyl]imidazole hydrochloride. This impurity has an additional chloro group on the thiophene ring. This may also arise from an impurity in the starting material or over-chlorination during its synthesis.

    • This compound Related Compound C: 1-{[2-(5-Bromo-2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole. This impurity contains a bromo substituent on the thiophene ring.

    • Solution: Ensure the purity of your starting materials. If you are synthesizing 2-chloro-3-(chloromethyl)thiophene, optimize the reaction conditions to avoid the formation of these related substances.

  • N-Alkylation of Imidazole: The nitrogen atoms of the imidazole ring are nucleophilic and can compete with the alkoxide for the alkylating agent.

    • Solution: The regioselectivity of N-alkylation can be influenced by the reaction conditions.[24][25][26][27] Using a stronger, bulkier base might favor the deprotonation of the alcohol over interaction with the imidazole nitrogens.

Purification Challenges

Q: My recrystallized this compound is not pure. What can I do to improve the purification?

A: Impure product after recrystallization can be due to several reasons:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

    • Solution: Perform solubility tests with a range of solvents to find the optimal one. Toluene is a commonly used solvent for the recrystallization of this compound.[23]

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[22]

  • Insufficient Washing: Residual mother liquor containing impurities may remain on the crystal surface.

    • Solution: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12][13]

Q: I am having trouble with my HPLC analysis, such as peak fronting, tailing, or ghost peaks. What are the common causes?

A: HPLC issues can be complex, but here are some common troubleshooting steps:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte. Adding a competing base to the mobile phase can sometimes help. Check the sample concentration to avoid overloading the column.

  • Peak Fronting: This can be a sign of column overload or a collapsed column bed.

    • Solution: Reduce the sample concentration. If the problem persists, the column may need to be replaced.

  • Ghost Peaks: These are unexpected peaks that can appear in the chromatogram. They are often due to impurities in the mobile phase or carryover from previous injections.

    • Solution: Use high-purity solvents and ensure proper mobile phase preparation. Run a blank gradient to identify any peaks originating from the mobile phase. Implement a needle wash step in your injection sequence to reduce carryover.

Data Presentation

Table 1: Comparison of Different this compound Synthesis Methods

MethodKey Reagents & ConditionsReported YieldReference
Conventional Synthesis 1-(2',4'-dichlorophenyl)-2-(1-imidazolyl)-ethanol, 2-chloro-3-chloromethylthiophene, NaH, THF, reflux31%[22]
Phase Transfer Catalysis PEG-400 as phase transfer catalyst, NaOH, THF53%[22]
"One-Pot" Synthesis DMF, imidazole, NaOH, PEG600, 110-115 °CUp to 87%[23]
Microwave-Assisted Synthesis Ionic liquid as catalyst, NaOH, isopropanol, 400W microwave, 60-68 °C>70%[22]

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of this compound

This protocol is adapted from patent CN104860934A.[23]

Materials:

  • Dimethylformamide (DMF)

  • Imidazole

  • Sodium hydroxide (flakes)

  • PEG600

  • 2-chloro-1-(2,4'-dichlorophenyl)-ethanol

  • 2-chloro-3-chloromethyl thiophene

  • Toluene (for recrystallization)

Procedure:

  • To a reaction vessel, add DMF, imidazole, sodium hydroxide flakes, and PEG600.

  • Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.

  • Cool the mixture to 50-55 °C.

  • Slowly add a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, maintaining the temperature between 50-55 °C. After the addition is complete, stir for 1 hour.

  • Heat the mixture to 110-115 °C and maintain for 4 hours.

  • Add more sodium hydroxide flakes.

  • Slowly add 2-chloro-3-chloromethyl thiophene, keeping the temperature between 50-55 °C. After the addition, stir for 1 hour.

  • Heat the mixture to 110-115 °C and maintain for 3 hours.

  • Add water and cool the mixture to room temperature.

  • Collect the crude this compound product by filtration.

  • Dry the crude product and recrystallize from toluene to obtain pure this compound.

Protocol 2: General Recrystallization for Purification

This is a general protocol for the purification of a solid organic compound like this compound.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., Toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring until all the solid dissolves. Add more solvent in small portions if necessary, but avoid using a large excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. Further drying in a vacuum oven may be necessary.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Start Start Reactants 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol + 2-chloro-3-(chloromethyl)thiophene Start->Reactants Reaction Reaction in DMF with NaOH and PEG600 at 110-115°C Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization from Toluene Crude_Product->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product (HPLC) Problem->Impure_Product Check_Conditions Check Reaction Time and Temperature Low_Yield->Check_Conditions Possible Cause Check_Solvent Check Solvent Type Low_Yield->Check_Solvent Possible Cause Check_Base Check_Base Low_Yield->Check_Base Possible Cause Identify_Impurity Identify_Impurity Impure_Product->Identify_Impurity Increase_Time_Temp Increase reaction time or temperature. Check_Conditions->Increase_Time_Temp Solution Change_Solvent Use polar aprotic solvent (e.g., DMF). Check_Solvent->Change_Solvent Solution Increase_Base Use stronger base (NaH) or increase excess. Check_Base->Increase_Base Solution Process_Impurity Process-Related (e.g., Related Compounds A, B, C) Identify_Impurity->Process_Impurity Purification_Issue Purification Issue Identify_Impurity->Purification_Issue Check_Starting_Materials Verify purity of starting materials. Process_Impurity->Check_Starting_Materials Solution Optimize_Purification Optimize recrystallization (solvent, cooling rate). Purification_Issue->Optimize_Purification Solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Strategies to mitigate Tioconazole degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Tioconazole in experimental setups.

Troubleshooting Guide: Common this compound Degradation Issues

IssueObservationPotential Cause(s)Recommended Action(s)
Reduced Potency in Bioassays Higher concentrations of this compound are required to achieve the expected minimum inhibitory concentration (MIC) or biological effect.[1]- Hydrolysis: Particularly in aqueous solutions with non-optimal pH. - Oxidation: Exposure to atmospheric oxygen or oxidizing agents. - Photodegradation: Exposure to ambient or UV light. - Thermal Degradation: Improper storage temperature or heating during the experiment.- Prepare fresh solutions before each experiment. - Use an appropriate buffer system to maintain a stable pH. - Consider adding an antioxidant like Butylated Hydroxyanisole (BHA). - Protect solutions from light using amber vials or by wrapping containers in aluminum foil. - Store stock solutions and working solutions at recommended temperatures.
Appearance of Unknown Peaks in HPLC/LC-MS Additional peaks, not corresponding to this compound, are observed in the chromatogram.[2][3][4]- Degradation Products: Formation of hydrolysis, oxidation, or photolysis byproducts. - Impurity Presence: Contamination of the initial this compound sample.- Perform a forced degradation study to identify potential degradation products. - Use a validated, stability-indicating HPLC method for analysis.[2][3] - Ensure the purity of the this compound standard.
Discoloration or Precipitation of Solution The this compound solution turns yellow or cloudy, or a precipitate forms over time.- Oxidation: Can lead to colored byproducts. - Solubility Issues: this compound has low aqueous solubility, and changes in temperature or solvent composition can cause precipitation.[5][6] - Hydrolysis: Can lead to less soluble degradation products.- Prepare solutions in appropriate organic solvents like ethanol, DMSO, or DMF before diluting in aqueous buffers.[5] - Do not store aqueous solutions for more than a day.[5] - Filter the solution if particulates are observed before use. - Store solutions protected from light and at a cool temperature.

Frequently Asked Questions (FAQs)

Preparation and Handling of this compound Solutions

Q: What is the best way to prepare a stock solution of this compound?

A: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[5] To prepare a stock solution, dissolve the crystalline solid in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[5] The stock solution should be purged with an inert gas to minimize oxidation.[5] For aqueous-based experiments, the stock solution can then be diluted with the aqueous buffer of choice.[5] It is not recommended to store aqueous solutions for more than one day.[5]

Q: What are the recommended storage conditions for this compound?

A: As a crystalline solid, this compound should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions in organic solvents should also be stored at low temperatures and protected from light. Aqueous dilutions should be prepared fresh and used within a day.[5]

Q: Can this compound adsorb to labware?

A: While specific data on this compound is limited, similar antifungal agents have been shown to adsorb to certain laboratory plastics. To minimize this risk, it is advisable to use glass or polypropylene containers for preparing and storing this compound solutions. If significant loss is suspected, pre-silanizing glassware may be considered.

Understanding and Preventing Degradation

Q: What are the main degradation pathways for this compound?

A: this compound is susceptible to degradation through four primary pathways:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing species.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

  • Thermal Degradation: Degradation at elevated temperatures.[2]

Q: How can I prevent the oxidative degradation of this compound?

A: To prevent oxidation, it is recommended to purge stock solutions with an inert gas like nitrogen or argon.[5] Additionally, the use of antioxidants can be beneficial. Butylated Hydroxyanisole (BHA) has been shown to enhance the activity of this compound, suggesting it may help stabilize the compound.

Q: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

Q: How can I protect my this compound solutions from light-induced degradation?

A: Always store this compound solutions in amber-colored vials or wrap clear containers with aluminum foil to protect them from light. Minimize the exposure of your experimental setup to direct light sources.

Analytical Considerations

Q: How can I detect and quantify this compound and its degradation products?

A: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach.[2][3][8] A typical method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and a buffer.[2][3] Detection is usually performed using a UV detector.[2][3]

Q: What is a forced degradation study and why is it important?

A: A forced degradation study intentionally exposes the drug to harsh conditions (acid, base, oxidation, light, heat) to accelerate its degradation.[9] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method that can separate the drug from its degradants.[9]

Quantitative Data on this compound Degradation

Stress ConditionCompoundConcentrationDurationTemperature% DegradationReference
Acid HydrolysisIsoconazole---Stable[10]
Alkaline HydrolysisIsoconazole (bulk drug)0.1 M NaOH--~43%[10]
Alkaline HydrolysisIsoconazole (cream)0.1 M NaOH--~70%[10]
OxidationIsoconazole3% H₂O₂--Stable[10]
PhotodegradationIsoconazole (cream)-60 hours-Slight decrease[10]

Note: The data for Isoconazole is provided as an illustrative example due to the lack of specific quantitative degradation percentages for this compound in the available literature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound crystalline solid

    • Anhydrous ethanol, DMSO, or DMF

    • Inert gas (e.g., nitrogen or argon)

    • Amber glass vial with a screw cap

  • Procedure:

    • Weigh the desired amount of this compound solid in a clean, dry amber glass vial.

    • Add the appropriate volume of the chosen organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently swirl the vial to dissolve the solid completely. Sonication may be used if necessary.

    • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds to displace oxygen.

    • Tightly cap the vial and store it at -20°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for a specified time.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for a specified time.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

    • Dissolve the heat-treated solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to a UV light source (e.g., 254 nm) for a specified duration.

    • Dilute the exposed solution with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify degradation products.

Visualizations

Ergosterol Biosynthesis Pathway and Inhibition by Azoles

This compound, like other azole antifungals, functions by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[11]

Ergosterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol ERG7 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol ERG11 (Lanosterol 14α-demethylase) Zymosterol Zymosterol 14-demethyl-lanosterol->Zymosterol ERG24 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4 This compound This compound This compound->Lanosterol Inhibits ERG11

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Workflow for Investigating this compound Degradation

This workflow outlines the logical steps to identify and mitigate this compound degradation in an experimental setting.

Degradation_Workflow cluster_mitigation Implement Mitigation Strategies start Start: Unexpected Experimental Results check_purity Verify Purity of This compound Stock start->check_purity forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_purity->forced_degradation hplc_analysis Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis identify_degradants Identify Degradation Products and Pathways hplc_analysis->identify_degradants optimize_ph Optimize pH and Use Buffers identify_degradants->optimize_ph add_antioxidant Add Antioxidant (e.g., BHA) identify_degradants->add_antioxidant protect_light Protect from Light identify_degradants->protect_light control_temp Control Temperature identify_degradants->control_temp re_evaluate Re-evaluate Experiment optimize_ph->re_evaluate add_antioxidant->re_evaluate protect_light->re_evaluate control_temp->re_evaluate end End: Stable Experimental Conditions re_evaluate->end

Caption: A systematic workflow for troubleshooting this compound degradation.

References

Troubleshooting inconsistent results in Tioconazole antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tioconazole antifungal assays. Inconsistent results can be a significant challenge, and this resource aims to address common issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an imidazole antifungal agent that primarily works by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] It specifically inhibits the cytochrome P-450 enzyme 14-alpha-demethylase, which is crucial for converting lanosterol to ergosterol.[2][3][4][5] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane, ultimately increasing cellular permeability and leading to cell death.[1][5] At higher concentrations, this compound may also directly damage the fungal cell membrane.[5]

Q2: What is the antifungal spectrum of this compound?

This compound has a broad spectrum of activity against many pathogenic fungi. It is effective against various Candida species, dermatophytes (like Trichophyton and Microsporum), and other yeasts and molds.[1][5] It has been shown to be highly potent against clinical yeast isolates, often more so than fluconazole.[6] this compound also exhibits some antibacterial activity against certain Gram-positive bacteria, such as Staphylococcus and Enterococcus species.[2][6]

Q3: What are the common methods for determining the antifungal activity of this compound?

The most common methods for in vitro antifungal susceptibility testing of this compound are broth microdilution and agar disk diffusion assays.[7][8] Broth microdilution is considered a reference method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[9][10] The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these assays to improve inter-laboratory reproducibility.[9][11]

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results in this compound antifungal assays can arise from several factors throughout the experimental workflow. This guide addresses specific issues in a question-and-answer format to help you identify and resolve potential problems.

Q4: My Minimum Inhibitory Concentration (MIC) values for this compound vary significantly between experiments. What could be the cause?

Several factors can contribute to variability in MIC values. It is crucial to standardize your experimental parameters as much as possible.[11][12] Below is a table summarizing key factors that can influence MIC results.

FactorPotential IssueRecommendations
Inoculum Preparation Inconsistent inoculum size can lead to variable MICs. A larger inoculum may interfere with the measured MIC values.[9]Standardize the inoculum preparation method. Use a spectrophotometer to adjust the inoculum to a specific turbidity (e.g., 0.5 McFarland standard).
Growth Medium The type and batch of growth medium can affect fungal growth and susceptibility.[9][13] RPMI-1640 is a commonly recommended medium for antifungal susceptibility testing.[9]Use a consistent, high-quality growth medium from the same supplier for all experiments. Ensure the pH of the medium is controlled, as it can significantly impact the activity of azole antifungals.[9]
Incubation Conditions Variations in incubation time and temperature can significantly impact MIC results.[13] For some yeast isolates, a change from 24 to 48 hours of incubation can shift the result from susceptible to resistant.[13]Strictly adhere to a standardized incubation time and temperature (e.g., 35°C for 24-48 hours for Candida spp.).[9] Ensure consistent atmospheric conditions (e.g., aerobic).
Endpoint Reading Subjective interpretation of growth inhibition can lead to inconsistent MIC determination. The "trailing effect," where reduced but persistent growth is observed over a range of concentrations, can make endpoint reading difficult for azoles.[13]Use a standardized method for endpoint reading. For broth microdilution, this is often defined as the lowest concentration that produces a significant (e.g., ≥50% or ≥80%) inhibition of growth compared to the growth control.[4] Using a microplate reader can help to standardize the reading.
This compound Stock Solution Improper preparation or storage of the this compound stock solution can affect its potency. The solvent used to dissolve the drug can also influence the results.[13]Prepare fresh stock solutions of this compound for each experiment or store aliquots at an appropriate temperature (e.g., -20°C or lower) for a validated period. Use a consistent and appropriate solvent, such as dimethyl sulfoxide (DMSO).

Q5: I am observing "trailing" or residual growth at concentrations above the apparent MIC. How should I interpret these results?

The trailing effect is a known phenomenon with azole antifungals like this compound and can complicate MIC determination.[13] It is characterized by reduced but persistent fungal growth at concentrations above the MIC.

Recommendations:

  • Standardized Reading Time: Adhering to a strict 24-hour incubation period for Candida species can often minimize the trailing effect, as results at this time point have shown good correlation with in vivo outcomes.[13]

  • Spectrophotometric Reading: Use a microplate reader to quantify growth and establish a clear percentage of inhibition for determining the endpoint. A common endpoint is the concentration that causes an 80% or 50% reduction in turbidity compared to the growth control well.[4]

  • Visual Reading with a Standardized Endpoint: If reading visually, the endpoint should be the lowest concentration showing a significant decrease in turbidity compared to the positive control.

Experimental Protocols

While specific protocols should be optimized for your laboratory and fungal strains, the following provides a generalized methodology for a broth microdilution assay based on CLSI guidelines.

Broth Microdilution Antifungal Susceptibility Testing Protocol for Yeast

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of USP this compound Reference Standard.[14]

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in the test medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microdilution plate.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared yeast suspension.

    • Incubate the plates at 35°C in a non-CO2 incubator for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (for visual reading) or a specified percentage of growth inhibition (for spectrophotometric reading) compared to the growth control.

Visualizations

Tioconazole_Mechanism_of_Action This compound Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Synthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption leads to This compound This compound This compound->14-alpha-demethylase Inhibits Troubleshooting_Workflow Troubleshooting Inconsistent Antifungal Assay Results cluster_checks Initial Checks Inconsistent_Results Inconsistent Results Observed Review_Protocol Review Standard Operating Procedure (SOP) Inconsistent_Results->Review_Protocol Check_Reagents Check Reagents & Consumables Review_Protocol->Check_Reagents Verify_Equipment Verify Equipment Calibration & Function Check_Reagents->Verify_Equipment Analyze_Data Re-analyze Data & Controls Verify_Equipment->Analyze_Data Isolate_Variable Isolate Potential Variable Analyze_Data->Isolate_Variable Modify_Experiment Modify Experiment Systematically Isolate_Variable->Modify_Experiment Hypothesis Formed Modify_Experiment->Inconsistent_Results Problem Persists Consistent_Results Consistent Results Achieved Modify_Experiment->Consistent_Results Problem Solved

References

Technical Support Center: Refinement of Animal Models for Tioconazole Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of animal models used in Tioconazole studies.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for studying the efficacy of topical this compound?

A1: The choice of model depends on the specific indication. For dermatophyte infections, guinea pigs are frequently used due to the structural similarities between their skin and human skin[1]. However, murine models (mice and rats) are most common for studying Candida infections due to their cost-effectiveness, availability of genetically modified strains, and ease of handling[1][2][3]. Models for cutaneous, vaginal, and oropharyngeal candidiasis have been well-established in mice[4][5].

Q2: Why is immunosuppression often necessary in these models?

A2: Most animals are naturally resistant to many human fungal pathogens[1]. To establish a consistent and reproducible infection that mimics the opportunistic nature of fungal infections in susceptible human populations, some level of host immunocompromise is typically required[1][6]. This is a common feature for experimental mucosal Candida infections[6]. For example, cortisone acetate is often used to render mice susceptible to oropharyngeal candidiasis (OPC)[4].

Q3: What are the key endpoints to measure in a this compound efficacy study?

A3: Traditionally, the primary endpoint is the fungal burden in the target organ, typically measured by colony-forming unit (CFU) counts from homogenized tissue[6][7]. However, relying solely on CFU counts can be a limitation[6]. It is highly recommended to supplement this with histological analysis to assess tissue damage, inflammation, and fungal morphology (e.g., yeast vs. hyphal forms)[6]. For survival studies, the mortality rate is the key endpoint[7].

Q4: How can I reduce the number of animals used in my studies?

A4: Employing non-invasive imaging techniques can significantly reduce animal numbers by allowing for longitudinal studies in the same animal over time[8][9]. Techniques like bioluminescence imaging (BLI), magnetic resonance imaging (MRI), and micro-computed tomography (µCT) can provide dynamic information on fungal load and tissue lesions[8][10]. BLI, in particular, allows for real-time, non-invasive monitoring of the spatial and temporal progression of disease in living animals[10].

Q5: My in vitro results for this compound are excellent, but the in vivo efficacy is poor. What could be the reason?

A5: This discrepancy can arise from several factors. A primary reason for topical drugs like this compound is poor drug delivery and penetration to the site of infection. The formulation of the topical agent is critical[11][12]. Factors such as the drug carrier can significantly impact skin deposition and retention[11]. Other reasons could include drug instability in the in vivo environment or differences in the host-pathogen interaction that are not captured in vitro.

Troubleshooting Guides

Issue 1: High Variability in Fungal Burden Among Control Animals
Potential Cause Troubleshooting Step
Inconsistent InoculumEnsure the fungal inoculum is standardized. Verify cell count and viability (e.g., using a hemocytometer and trypan blue staining) immediately before infection. Vortex the inoculum thoroughly before and between injections to prevent cell clumping.
Variable ImmunosuppressionAdminister immunosuppressive agents with precise timing and dosage based on animal weight. Consider the pharmacokinetics of the agent to ensure consistent levels of immunosuppression at the time of infection.
Inconsistent Infection ProcedureStandardize the infection technique. For cutaneous models, ensure the area of abrasion or tape stripping is consistent. For vaginal models, ensure the volume and placement of the inoculum are uniform.
Differences in Host MicrobiomeHouse animals in the same environment and use littermates when possible. The endogenous microbial flora can influence susceptibility to fungal colonization[6].
Issue 2: Lack of Efficacy with Topical this compound Treatment
Potential Cause Troubleshooting Step
Poor Drug Formulation/DeliveryThe formulation of a topical antifungal is crucial for its efficacy[12]. Consider reformulating this compound using nanocarriers like liposomes, niosomes, or microemulsions, which can enhance drug solubility, skin penetration, and localization at the infection site[11][12][13].
Insufficient Drug Contact TimeFor cutaneous models, an occlusive dressing may be necessary to keep the formulation in contact with the skin. For vaginal models, ensure the formulation has appropriate mucoadhesive properties to prolong residence time.
Drug Removal by GroomingIn rodent models, animals may groom off the topically applied agent. Consider using a protective collar for a short period post-application or a formulation that is rapidly absorbed.
Fungal Biofilm FormationFungal biofilms are notoriously resistant to antimicrobial agents[14]. Confirm if biofilms are forming in your model using histology or microscopy. If so, standard this compound concentrations may be insufficient.

Experimental Protocols & Data

Protocol 1: Murine Model of Cutaneous Candidiasis

This protocol describes a model for testing the efficacy of topical this compound against Candida albicans skin infections.

  • Animal Preparation: Use 6-8 week old BALB/c mice. Immunosuppress animals with cyclophosphamide (150 mg/kg) via intraperitoneal injection 3 days prior to infection to induce neutropenia[5].

  • Infection: Anesthetize the mice. Shave a 2x2 cm area on the dorsal side. Gently tape-strip the skin to induce mild abrasion. Apply a suspension of 1x10⁷ CFU of C. albicans in 50 µL of PBS to the abraded area.

  • Treatment: Begin treatment 24 hours post-infection. Divide mice into groups (e.g., Vehicle Control, this compound Formulation 1, this compound Formulation 2). Apply 50 µL of the assigned treatment to the infected area twice daily for 5-7 days.

  • Endpoint Analysis:

    • Fungal Burden: At the end of the treatment period, euthanize the animals. Excise the infected skin, homogenize it in sterile PBS, and perform serial dilutions for plating on Sabouraud Dextrose Agar. Incubate plates and count colonies to determine CFU/gram of tissue.

    • Histology: Fix a portion of the excised skin in 10% formalin for paraffin embedding. Section and stain with Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) to visualize fungal elements and assess inflammation.

Protocol 2: Murine Model of Vaginal Candidiasis

This model is used to evaluate this compound efficacy for vulvovaginal candidiasis.

  • Animal Preparation: Use female ICR or CBA/J mice[4][5]. Induce a state of pseudoestrus by administering 0.1 mg of estradiol valerate subcutaneously 72 hours prior to infection. This is necessary as wild-type mice are resistant to this infection[4].

  • Infection: Under anesthesia, instill 20 µL of a C. albicans suspension (5x10⁵ CFU) into the vaginal lumen using a fine-tipped pipette.

  • Treatment: 24 hours post-infection, apply the this compound formulation (e.g., 20 µL of a cream or gel) intravaginally once daily for 3-5 days.

  • Endpoint Analysis:

    • Fungal Burden: Assess fungal load at desired time points by performing a vaginal lavage with sterile PBS. Plate the lavage fluid to determine CFU/mL.

    • Clinical Scoring: Monitor for signs of infection such as erythema and swelling, using a standardized scoring system.

Data Presentation: Example Efficacy Data

The following table shows example quantitative data from a hypothetical cutaneous candidiasis study comparing a standard this compound cream with a novel nanostructured lipid carrier (NLC) formulation.

Treatment GroupMean Fungal Burden (Log10 CFU/g tissue ± SD)Percent Reduction vs. VehicleHistological Score (Inflammation)
Vehicle Control6.8 ± 0.5-4 (Severe)
2% this compound Cream4.2 ± 0.799.75%2 (Moderate)
2% this compound NLC Gel2.9 ± 0.699.99%1 (Mild)

Visualizations

This compound Mechanism of Action

This compound inhibits the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[15][16][17] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately causing fungal cell death[15][18].

Tioconazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_drug Drug Action cluster_result Result Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol 14-alpha-demethylase (CYP51/Erg11p) Ergosterol Ergosterol 14-alpha-demethyl Lanosterol->Ergosterol Multiple Steps Toxic Sterol Accumulation Toxic Sterol Accumulation Healthy Membrane Structural Integrity Normal Fluidity Ergosterol->Healthy Membrane Ergosterol Depletion Ergosterol Depletion This compound This compound This compound->Inhibition Inhibits 14-alpha-demethylase\n(CYP51/Erg11p) 14-alpha-demethylase (CYP51/Erg11p) Membrane Damage Increased Permeability Loss of Function Ergosterol Depletion->Membrane Damage Toxic Sterol Accumulation->Membrane Damage Fungal Cell Death Fungal Cell Death Membrane Damage->Fungal Cell Death

Caption: this compound inhibits ergosterol synthesis.
Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the typical workflow for assessing the efficacy of a topical antifungal agent in an animal model.

experimental_workflow cluster_endpoints Endpoint Measurements start Animal Acclimation & Group Assignment immuno Immunosuppression (if required) start->immuno infect Fungal Infection (e.g., Cutaneous, Vaginal) immuno->infect treatment Initiate Treatment Regimen (Vehicle vs. Drug) infect->treatment monitor Daily Monitoring (Clinical Scores, Weight) treatment->monitor endpoint Endpoint Analysis monitor->endpoint cfu Fungal Burden (CFU) endpoint->cfu histo Histopathology endpoint->histo imaging Non-invasive Imaging (optional) endpoint->imaging data Data Analysis & Interpretation cfu->data histo->data imaging->data troubleshooting_logic rect_node rect_node start Poor In Vivo Efficacy Despite In Vitro Activity q1 Was the infection model robust? start->q1 q2 Was drug delivered effectively to the site? q1->q2 Yes a1_no No q1->a1_no No q3 Is the fungal strain developing resistance in vivo? q2->q3 Yes a2_no No q2->a2_no No a3_no No q3->a3_no No/Unlikely a1_yes Yes r1 Refine Infection Model: - Check inoculum viability - Adjust immunosuppression - Verify procedure a1_no->r1 a2_yes Yes r2 Optimize Formulation: - Use penetration enhancers - Evaluate nanocarriers - Check drug stability a2_no->r2 r3 Investigate Resistance: - Isolate fungus post-treatment - Perform susceptibility testing - Consider host factors a3_no->r3

References

Technical Support Center: Optimization of Tioconazole Nanoparticle Drug Loading and Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Tioconazole nanoparticle drug loading and release. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the drug loading and encapsulation efficiency of this compound in nanoparticles?

A1: Several factors can significantly impact the drug loading (DL) and encapsulation efficiency (EE) of this compound in various nanoparticle formulations. These include:

  • Physicochemical Properties of this compound: this compound is a lipophilic drug, which generally leads to higher entrapment in lipid-based nanoparticles.[1] Its solubility in the organic solvent or lipid matrix is a critical determinant.

  • Nanoparticle Composition:

    • Lipid and Surfactant Concentration (for NLCs and SLNs): The concentration of both solid and liquid lipids, as well as surfactants, plays a crucial role. An optimal ratio is necessary to create a stable nanoparticle structure with sufficient space to accommodate the drug.[1] For instance, in the formulation of this compound-loaded Nanostructured Lipid Carriers (NLCs), varying the concentrations of lipids (e.g., Capmul MCM, Precirol ATO 5) and surfactants (e.g., Cremophor RH 40) directly impacts particle size and entrapment efficiency.[1]

    • Polymer Type (for polymeric nanoparticles): The choice of polymer (e.g., PLGA, keratin) and its interaction with this compound will influence loading capacity.[2][3]

    • Edge Activators/Surfactants (for transfersomes): In transfersomes, the type and concentration of edge activators (e.g., sodium deoxycholate) and phospholipids (e.g., Phospholipon® 90H) are critical for vesicle formation and drug encapsulation.[4]

  • Method of Preparation: The manufacturing process, such as high-shear homogenization, ultrasonication, or microfluidics, and its parameters (e.g., sonication time, homogenization speed, flow rates) can affect the efficiency of drug entrapment.[1][2][3]

  • Drug-Lipid/Polymer Interactions: Ionic interactions and the lipophilicity of the drug play important roles. Strong interactions between the drug and the nanoparticle matrix generally lead to higher loading.[5]

Q2: How can I improve the in vitro release profile of this compound from my nanoparticles?

A2: Optimizing the release profile often involves modulating the nanoparticle composition and structure. Consider the following strategies:

  • Varying Lipid and Surfactant Ratios: In lipid-based systems like NLCs, adjusting the ratio of solid lipid to liquid lipid can alter the crystallinity of the lipid matrix, thereby influencing the drug release rate. A less ordered lipid matrix can facilitate a more sustained release.[1]

  • Modifying Polymer Composition: For polymeric nanoparticles, the molecular weight and hydrophobicity of the polymer can be altered to control the drug diffusion rate.

  • Crosslinking: For certain nanoparticle types like keratin nanoparticles, the extent of crosslinking can be optimized to control the swelling of the nanoparticles and subsequent drug release.[3]

  • Coating the Nanoparticles: Applying a coating, such as chitosan, can introduce a mucoadhesive property and potentially prolong the release.

  • Formulation into Gels or Films: Incorporating the this compound-loaded nanoparticles into a hydrogel or film can provide an additional diffusion barrier, leading to a more controlled and sustained release profile.[4][6]

Q3: What are the ideal particle size, Polydispersity Index (PDI), and zeta potential for topical delivery of this compound nanoparticles?

A3: For topical applications, the following characteristics are generally considered desirable:

  • Particle Size: A smaller particle size, typically below 200 nm, is often preferred to enhance skin penetration.[2][6] For example, this compound-loaded keratin nanoparticles with a size under 200 nm have been developed.[2]

  • Polydispersity Index (PDI): A PDI value below 0.3 is indicative of a narrow and uniform size distribution, which is crucial for consistent and predictable drug delivery.[6] PDI values up to 0.5 can also be acceptable.[1]

  • Zeta Potential: A zeta potential of approximately ±30 mV (either positive or negative) suggests good physical stability of the nanoparticle dispersion, as it indicates sufficient electrostatic repulsion to prevent aggregation.[6]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Loading/Encapsulation Efficiency 1. Poor solubility of this compound in the lipid or organic phase.2. Drug leakage into the external aqueous phase during preparation.3. Suboptimal lipid/polymer to drug ratio.4. Inefficient homogenization or sonication.1. Screen various lipids or organic solvents to find one with higher solubilizing capacity for this compound.2. Optimize the surfactant concentration to better stabilize the nanoparticles and prevent drug expulsion.3. Systematically vary the drug-to-lipid/polymer ratio to find the optimal loading capacity.4. Increase homogenization speed/time or sonication amplitude/duration, but be mindful of potential drug degradation or nanoparticle instability.
High Polydispersity Index (PDI) / Particle Aggregation 1. Insufficient surfactant concentration.2. Inadequate homogenization or sonication.3. Incompatibility of formulation components.4. High concentration of nanoparticles.1. Increase the concentration of the surfactant or emulsifier to provide better surface coverage and steric/electrostatic stabilization.[1]2. Optimize the energy input during nanoparticle preparation (homogenization/sonication parameters).3. Conduct compatibility studies (e.g., using DSC or FTIR) between the drug and excipients.[7][8]4. Prepare a more dilute nanoparticle dispersion.
Burst Release of this compound 1. High amount of drug adsorbed on the nanoparticle surface.2. Porous or less dense nanoparticle matrix.3. Low molecular weight polymer or highly crystalline lipid matrix.1. Wash the nanoparticle suspension to remove unencapsulated and surface-adsorbed drug.2. Optimize the lipid or polymer composition to create a denser core.3. Use a higher molecular weight polymer or a blend of lipids to create a more complex, less ordered matrix that can better sustain the release.[1]
Inconsistent Batch-to-Batch Reproducibility 1. Variations in experimental conditions (e.g., temperature, stirring speed, addition rate of phases).2. Instability of raw materials.3. Lack of a standardized protocol.1. Precisely control and monitor all experimental parameters.2. Ensure the quality and consistency of all raw materials.3. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). The use of microfluidics can also enhance reproducibility.[3]

Quantitative Data Summary

Table 1: Physicochemical Properties of Different this compound Nanoparticle Formulations

Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
Nanostructured Lipid Carriers (NLCs)150.2 ± 4.50.2285-30[6]
Optimized NLCs590.3896.18 - 99.51Not Reported[1]
Transfersomes (Optimized Batch B4)171.40 ± 9.03Not Reported93.89 ± 2.41Not Reported[4]
Keratin Nanoparticles< 200< 0.291 ± 1.9Not Reported[2]

Table 2: In Vitro Release Data for this compound Nanoparticles

Nanoparticle FormulationCumulative Release (%)Time (hours)Release Kinetics ModelReference
NLCs in Emulgel9024Higuchi[6]
Transfersomes in Hydrogel (F2 Batch)94.23 ± 0.9824Higuchi[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Melt Emulsification and High-Speed Homogenization
  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Capmul MCM).

    • Heat the lipid mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

    • Dissolve the pre-weighed this compound in the molten lipid phase under continuous stirring.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Cremophor RH 40) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase dropwise to the hot lipid phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization:

    • Immediately subject the pre-emulsion to high-speed homogenization at a specified RPM for a defined period (e.g., 10,000 RPM for 10 minutes).

  • Formation of NLCs:

    • Transfer the resulting hot nanoemulsion to an ice bath and continue stirring until it cools down to room temperature, allowing the lipid to recrystallize and form NLCs.

Protocol 2: Determination of Encapsulation Efficiency (%EE)
  • Separation of Free Drug:

    • Transfer a known volume of the nanoparticle dispersion into a centrifuge tube.

    • Centrifuge at a high speed (e.g., 15,000 RPM) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug:

    • Carefully collect the supernatant, which contains the unencapsulated (free) this compound.

    • Dilute the supernatant with a suitable solvent if necessary.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the %EE using the following formula: %EE = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
  • Preparation of Dialysis Setup:

    • Soak a dialysis membrane (with a suitable molecular weight cut-off) in the release medium for a specified time before use.

    • Mount the dialysis membrane onto a dialysis cell or tie one end to form a bag.

  • Sample Loading:

    • Accurately measure a specific volume of the this compound nanoparticle dispersion and place it inside the dialysis bag.

    • Securely close the other end of the bag.

  • Release Study:

    • Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate buffer pH 7.4, sometimes with a small percentage of ethanol to maintain sink conditions for the poorly soluble this compound).

    • Place the beaker in a shaking water bath maintained at 37 ± 0.5°C with a constant stirring speed.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Analyze the collected samples for this compound concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

    • Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Visualizations

experimental_workflow_NLC cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & NLC Formation A Weigh Solid & Liquid Lipids B Heat to Melt A->B C Dissolve this compound B->C F Mix Phases (Pre-emulsion) C->F D Dissolve Surfactant in Water E Heat to Same Temperature D->E E->F G High-Speed Homogenization F->G H Cool in Ice Bath G->H I This compound-Loaded NLCs H->I

Caption: Workflow for the preparation of this compound-loaded NLCs.

troubleshooting_drug_loading Start Low Drug Loading Efficiency Cause1 Poor Drug Solubility? Start->Cause1 Cause2 Drug Leakage? Cause1->Cause2 No Solution1 Screen Lipids/ Solvents Cause1->Solution1 Yes Cause3 Suboptimal Ratio? Cause2->Cause3 No Solution2 Optimize Surfactant Concentration Cause2->Solution2 Yes Solution3 Vary Drug-to-Lipid Ratio Cause3->Solution3 Yes End Improved Loading Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for low drug loading efficiency.

References

Technical Support Center: Enhancing the Resolution of Tioconazole Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of Tioconazole enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the chiral separation of this important antifungal agent. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic techniques are most effective for separating this compound enantiomers?

A1: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are all effective techniques for resolving this compound enantiomers. The choice of technique often depends on the available instrumentation, desired analysis speed, and the scale of the separation (analytical vs. preparative). Polysaccharide-based chiral stationary phases (CSPs) are commonly used in HPLC and SFC, while cyclodextrins are frequently employed as chiral selectors in CE.[1][2]

Q2: What are the most common chiral stationary phases (CSPs) for HPLC and SFC separation of this compound?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the chiral separation of a wide range of pharmaceutical compounds, including azole antifungals similar to this compound.[2][3] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents compared to coated phases.[4]

Q3: What role do cyclodextrins play in the capillary electrophoresis (CE) separation of this compound enantiomers?

A3: In CE, cyclodextrins are used as chiral selectors added to the background electrolyte. They form transient diastereomeric complexes with the this compound enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. Various modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and dimethyl-β-cyclodextrin, have been successfully used for this purpose.[1][5][6]

Q4: How does temperature affect the chiral separation of azole antifungals?

A4: Temperature can have a significant impact on enantiomeric resolution. In many cases, lower temperatures can improve separation by enhancing the chiral recognition interactions between the analyte and the stationary phase.[2] However, the optimal temperature should be determined empirically for each method, as in some instances, higher temperatures can improve peak shape and reduce analysis time.

Q5: Can mobile phase additives improve the resolution of this compound enantiomers?

A5: Yes, small amounts of acidic or basic additives in the mobile phase can significantly improve peak shape and resolution, especially for ionizable compounds like this compound. For basic compounds, additives like diethylamine (DEA) or triethylamine (TEA) are often used in normal-phase HPLC and SFC. For acidic compounds, trifluoroacetic acid (TFA) or formic acid may be beneficial. The concentration of these additives should be optimized, typically in the range of 0.1-0.5%.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic resolution of this compound enantiomers.

Issue 1: Poor or No Enantiomeric Resolution
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based). Polysaccharide-based CSPs are a good starting point for azole compounds.[2][3]
Incorrect Mobile Phase Composition Optimize the mobile phase. For normal-phase HPLC, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage. For CE, optimize the type and concentration of the cyclodextrin selector.[1]
Suboptimal Temperature Investigate the effect of column temperature. In many cases, decreasing the temperature can enhance chiral recognition and improve resolution.[2]
Inappropriate Mobile Phase Additives For basic compounds like this compound, add a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase to improve peak shape and interaction with the CSP.
Low Binding Affinity in CE In Capillary Electrophoresis, if the binding between the cyclodextrin and the enantiomers is too weak, increase the concentration of the cyclodextrin. Conversely, if binding is too strong, decrease the concentration. The maximum mobility difference is often observed when the selector concentration is the reciprocal of the average binding constant.[1][5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Silica Support Add a competing base (e.g., 0.1-0.5% DEA or TEA) to the mobile phase to block active sites on the silica surface of the CSP.
Sample Overload Reduce the amount of sample injected onto the column.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion.
Column Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Issue 3: Long Retention Times
Possible Cause Suggested Solution
Mobile Phase Too Weak Increase the percentage of the polar modifier in normal-phase HPLC or the co-solvent in SFC. For reversed-phase HPLC, increase the organic component of the mobile phase.
Low Flow Rate Increase the flow rate. Ensure that the pressure remains within the column's operating limits.
Low Temperature Increasing the temperature can sometimes decrease retention times, but be mindful of its potential impact on resolution.

Quantitative Data Summary

The following tables summarize key quantitative data for the enantiomeric resolution of this compound under different chromatographic conditions.

Table 1: Capillary Electrophoresis (CE) Data with Different Cyclodextrin Selectors [1]

Cyclodextrin SelectorBinding Constant (K1, M⁻¹)Selectivity (α)
Dimethyl-β-cyclodextrin6.9 x 10³1.10
β-cyclodextrin1.32 x 10³1.20
Hydroxypropyl-β-cyclodextrin0.72 x 10³1.29

Detailed Experimental Protocols

Protocol 1: HPLC Method for Enantiomeric Resolution of this compound

This protocol is a representative method based on common practices for separating azole antifungals on a polysaccharide-based CSP.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Capillary Electrophoresis (CE) Method for Enantiomeric Resolution of this compound

This protocol is based on a published method for the chiral separation of this compound using cyclodextrins.[1][5]

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM Hydroxypropyl-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve this compound standard in methanol to a concentration of 0.5 mg/mL.

Visualizations

Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Start with Racemic this compound Screen_CSPs Screen Multiple CSPs (e.g., Cellulose, Amylose based) Start->Screen_CSPs Screen_Solvents Test Different Mobile Phases (Normal, Polar Organic, Reversed) Screen_CSPs->Screen_Solvents Evaluation1 Evaluate Resolution (Rs) Screen_Solvents->Evaluation1 Evaluation1->Screen_CSPs Rs < 1.5 Optimize_MP Optimize Mobile Phase Ratio & Additives (e.g., DEA) Evaluation1->Optimize_MP Rs > 1.5 Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Evaluation2 Evaluate Rs, Tailing Factor, Run Time Optimize_Flow->Evaluation2 Evaluation2->Optimize_MP Not Acceptable Validation Method Validation (ICH Guidelines) Evaluation2->Validation Acceptable Final_Method Final Optimized Method Validation->Final_Method

Caption: Workflow for Chiral Method Development of this compound.

Troubleshooting_Tree Problem Poor Enantiomeric Resolution Check_CSP Is the CSP appropriate? Problem->Check_CSP Check_MP Is the mobile phase optimal? Check_CSP->Check_MP Yes Solution_CSP Screen different CSPs (e.g., polysaccharide-based) Check_CSP->Solution_CSP No Check_Temp Is the temperature optimal? Check_MP->Check_Temp Yes Solution_MP Adjust solvent ratios or change solvent composition Check_MP->Solution_MP No Check_Additive Is a mobile phase additive needed? Check_Temp->Check_Additive Yes Solution_Temp Lower the temperature Check_Temp->Solution_Temp No Check_Additive->Problem Yes, still poor Solution_Additive Add a basic modifier (e.g., 0.1% DEA) Check_Additive->Solution_Additive No

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Validation & Comparative

Tioconazole vs. Miconazole: A Comparative In Vitro Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two widely used imidazole antifungal agents, tioconazole and miconazole. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of the relative potency of these compounds.

Data Summary

The in vitro antifungal activity of this compound and miconazole has been evaluated against a broad range of pathogenic fungi, including yeasts and dermatophytes. The primary metric for comparing the in vitro potency of antifungal agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Activity Against Yeasts

Studies have consistently demonstrated that this compound exhibits greater in vitro potency against Candida species compared to miconazole. One key study reported that the in vitro activity of this compound against common yeast pathogens was approximately fourfold greater than that of miconazole.

FungusThis compound MIC (µg/mL)Miconazole MIC (µg/mL)
Candida albicans0.8 - 6.31.6 - 12.5
Candida tropicalis0.8 - 3.11.6 - 6.3
Candida parapsilosis0.4 - 3.10.8 - 6.3
Candida glabrata1.6 - 12.53.1 - 25
Cryptococcus neoformans0.4 - 1.60.8 - 3.1

Table 1: Comparative in vitro activity of this compound and miconazole against pathogenic yeasts. Data represents the range of MICs observed in various studies.

Activity Against Dermatophytes

This compound has also been shown to be more active than miconazole against a variety of dermatophytes, the fungi responsible for common skin, hair, and nail infections.

FungusThis compound MIC Range (µg/mL)Miconazole MIC Range (µg/mL)This compound MIC50 (µg/mL)Miconazole MIC50 (µg/mL)This compound MIC90 (µg/mL)Miconazole MIC90 (µg/mL)
Trichophyton rubrum0.12 - 20.25 - 40.5112
Trichophyton mentagrophytes0.06 - 10.12 - 20.250.50.51
Microsporum canis0.12 - 10.25 - 20.5112
Epidermophyton floccosum0.12 - 0.50.25 - 10.250.50.51

Table 2: Comparative in vitro activity of this compound and miconazole against common dermatophytes. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methods, most notably the broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in microtiter plates containing RPMI 1640 medium.

  • Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth in the drug-free control well.

BrothMicrodilutionWorkflow cluster_prep Inoculum Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis YeastColonies Yeast Colonies SalineSuspension Saline Suspension (0.5 McFarland) YeastColonies->SalineSuspension RPMIDilution RPMI Dilution (0.5-2.5x10^3 cells/mL) SalineSuspension->RPMIDilution Inoculation Inoculation of Plates RPMIDilution->Inoculation DrugDilution Serial Drug Dilution in Microtiter Plate DrugDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Endpoint Endpoint Determination Incubation->Endpoint MIC MIC Value Endpoint->MIC

Broth microdilution workflow for yeast susceptibility testing.

Mechanism of Action: Inhibition of Ergosterol Synthesis

Both this compound and miconazole belong to the imidazole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to alterations in membrane fluidity and integrity, ultimately resulting in the inhibition of fungal growth and, at higher concentrations, cell death.

ErgosterolSynthesisInhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_effect Cellular Effect Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Ergosterol Synthesis Ergosterol Ergosterol Intermediate->Ergosterol Azoles This compound / Miconazole Azoles->Lanosterol Inhibition MembraneDamage Altered Membrane Permeability & Fluidity Disruption->MembraneDamage GrowthInhibition Fungal Growth Inhibition MembraneDamage->GrowthInhibition

Mechanism of action of this compound and miconazole.

Conclusion

Based on the available in vitro data, this compound consistently demonstrates superior potency compared to miconazole against a wide range of pathogenic yeasts and dermatophytes. This suggests that this compound may be effective at lower concentrations, which could have implications for clinical efficacy and the potential for adverse effects. However, it is important to note that in vitro activity does not always directly correlate with clinical outcomes, and other factors such as drug formulation, pharmacokinetic properties, and host factors play a significant role in therapeutic success. The information presented in this guide is intended to provide a comparative overview for research and development purposes.

A Head-to-Head Comparison of Tioconazole and Ketoconazole in Fungal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the antifungal agents Tioconazole and Ketoconazole. Both are members of the imidazole class of antifungals and are widely used in the treatment of fungal infections. This document delves into their comparative efficacy in various fungal models, supported by experimental data and detailed protocols to assist researchers in their work.

Mechanism of Action: A Shared Pathway

Both this compound and Ketoconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is the enzyme lanosterol 14α-demethylase, a crucial component of the cytochrome P450-dependent pathway responsible for the synthesis of ergosterol.[1][2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, both drugs prevent the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The resulting increase in membrane permeability and disruption of cellular processes ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[1][2]

In Vitro Efficacy: A Comparative Analysis

In vitro studies provide a foundational understanding of the direct antifungal activity of these compounds. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.

While numerous studies have evaluated the in vitro activity of both agents, direct head-to-head comparisons with extensive quantitative data in a single publication are limited. However, a compilation of data from various sources allows for a comparative assessment. Several studies suggest that this compound may exhibit greater fungicidal activity against certain species, particularly Candida albicans and some dermatophytes, when compared to Ketoconazole.[1][3]

Table 1: Comparative In Vitro Activity of this compound and Ketoconazole against various fungal species (Data compiled from multiple sources)

Fungal SpeciesDrugMIC Range (µg/mL)MFC Range (µg/mL)Reference
Candida albicansThis compound0.1 - >1003.12 - >100[1][3]
Ketoconazole0.03 - 640.2 - >128[4][5]
Trichophyton rubrumThis compound0.1 - 100.4 - 25[1]
Ketoconazole0.03 - 80.12 - 16[4][6]
Trichophyton mentagrophytesThis compound0.1 - 50.4 - 12.5[1]
Ketoconazole0.03 - 80.12 - 16[4][7]
Microsporum canisThis compound0.2 - 100.8 - 25[8]
Ketoconazole0.12 - 40.25 - 8[7]

Note: MIC and MFC values can vary significantly based on the specific strain, testing methodology (e.g., broth microdilution, agar dilution), and experimental conditions.

In Vivo Efficacy: Performance in Animal Models

In vivo studies are critical for evaluating the therapeutic potential of antifungal agents in a living system. Animal models for dermatophytosis and vaginal candidiasis are commonly used to assess the efficacy of topical and systemic treatments.

One clinical study directly compared a single dose of topical 6% this compound ointment with a 5-day course of systemic Ketoconazole (400 mg/day) for the treatment of vaginal candidiasis. The study found that while both treatments were effective in eradicating the infection, patients receiving topical this compound experienced faster relief of symptoms and fewer side effects.[9] This highlights the potential advantages of topical administration for localized infections, minimizing systemic exposure and associated adverse events.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI M27/M38-A)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.

1. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of this compound and Ketoconazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.

2. Preparation of Fungal Inoculum:

  • For yeasts (Candida spp.), culture the organism on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  • For dermatophytes (Trichophyton spp., Microsporum spp.), culture on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days until adequate sporulation is observed.
  • Harvest the fungal cells or conidia and suspend them in sterile saline.
  • Adjust the inoculum suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.
  • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • Perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium in a 96-well microtiter plate.
  • Inoculate each well with the prepared fungal suspension.
  • Include a growth control well (no drug) and a sterility control well (no inoculum).
  • Incubate the plates at 35°C for 24-48 hours for yeasts and 28-30°C for 4-7 days for dermatophytes.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. The endpoint can be determined visually or using a spectrophotometer.

Protocol 2: In Vivo Murine Model of Vaginal Candidiasis

This protocol describes a model for evaluating the efficacy of antifungal agents in treating Candida albicans vaginitis in mice.

1. Animal Preparation:

  • Use female mice (e.g., BALB/c, 6-8 weeks old).
  • Induce a pseudo-estrus state by subcutaneous administration of estradiol valerate in sesame oil 3 days prior to infection. This is crucial for establishing a persistent vaginal infection.[10]

2. Fungal Inoculum Preparation:

  • Culture Candida albicans on SDA at 35°C for 24-48 hours.
  • Prepare a suspension of yeast cells in sterile saline at a concentration of 1 x 10⁷ to 1 x 10⁸ CFU/mL.

3. Vaginal Inoculation:

  • Under anesthesia, inoculate each mouse intravaginally with the Candida albicans suspension.

4. Antifungal Treatment:

  • Initiate treatment at a specified time point post-infection (e.g., 24 hours).
  • For topical treatment, apply a defined volume of the antifungal formulation (e.g., cream, gel) intravaginally.
  • For systemic treatment, administer the drug orally or via injection.
  • Include a vehicle control group receiving the formulation without the active drug.

5. Evaluation of Efficacy:

  • At selected time points post-treatment, collect vaginal lavage samples.
  • Determine the fungal burden in the lavage fluid by plating serial dilutions on SDA and counting the colony-forming units (CFU).
  • Efficacy is determined by the reduction in vaginal CFU counts in the treated groups compared to the control group.

Protocol 3: In Vivo Guinea Pig Model of Dermatophytosis

This protocol outlines a model for assessing the efficacy of antifungal agents against dermatophyte infections of the skin.

1. Animal Preparation:

  • Use young adult guinea pigs.
  • Gently shave an area on the back of the animal.
  • To enhance infection, the shaved area can be lightly abraded.

2. Fungal Inoculum Preparation:

  • Culture a dermatophyte species (e.g., Trichophyton mentagrophytes) on PDA until sporulation is abundant.
  • Prepare a suspension of conidia in sterile saline.

3. Cutaneous Inoculation:

  • Apply the fungal suspension to the prepared area on the guinea pig's back.

4. Antifungal Treatment:

  • Begin treatment after the establishment of a visible lesion (typically 3-5 days post-infection).
  • For topical treatment, apply the antifungal formulation directly to the lesion.
  • For systemic treatment, administer the drug orally.
  • Include a vehicle control group.

5. Evaluation of Efficacy:

  • Monitor the progression of the skin lesions daily and score them based on erythema, scaling, and crusting.
  • At the end of the treatment period, collect skin scrapings from the lesion area for mycological examination (KOH mount and culture) to confirm the presence or absence of the fungus.
  • Efficacy is determined by the improvement in clinical scores and the mycological cure rate in the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the key processes described, the following diagrams have been generated using the DOT language.

Ergosterol_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibition Ketoconazole Ketoconazole Ketoconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound and Ketoconazole.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions D Serial Dilution of Antifungals in 96-well Plate A->D B Culture Fungal Strain C Prepare Fungal Inoculum B->C E Inoculate Wells with Fungal Suspension C->E D->E F Incubate Plates E->F G Read Results Visually or Spectrophotometrically F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Conclusion

Both this compound and Ketoconazole are effective antifungal agents with a shared mechanism of action. In vitro data suggests that this compound may possess superior fungicidal activity against certain fungal species. In a clinical setting for vaginal candidiasis, topical this compound demonstrated faster symptom relief and a better safety profile compared to systemic Ketoconazole. The choice between these two agents will depend on the specific fungal pathogen, the site of infection, and the desired route of administration. The provided experimental protocols offer a standardized framework for further comparative studies in a research setting.

References

Validating the Purity of Synthesized Tioconazole: A Comparative Guide for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step. This guide provides a comprehensive framework for validating the purity of synthesized Tioconazole, a widely used imidazole antifungal agent. It offers a comparative analysis against a commercial reference standard and other alternative antifungal agents, supported by detailed experimental protocols and data presentation.

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][3] Given its mechanism of action, the presence of impurities could not only affect its therapeutic efficacy but also introduce unforeseen toxicological risks. Therefore, rigorous purity validation is paramount for any research application.

Comparative Purity Analysis

A comparative analysis of synthesized this compound against a certified reference standard and other topical antifungal agents is essential to ascertain its quality and suitability for research. The following table summarizes hypothetical purity data obtained through High-Performance Liquid Chromatography (HPLC), the gold standard for purity determination.

CompoundPurity (%) by HPLCMajor Impurity 1 (%)Major Impurity 2 (%)
Synthesized this compound (Batch A) 99.20.3 (Impurity A)0.2 (Unidentified)
Synthesized this compound (Batch B) 98.50.5 (Impurity B)0.4 (Impurity C)
This compound Reference Standard 99.9<0.05<0.05
Clotrimazole (Alternative) 99.50.20.1
Miconazole (Alternative) 99.60.10.15

Note: Data presented is for illustrative purposes.

Structural and Physicochemical Characterization

Beyond chromatographic purity, comprehensive characterization is necessary to confirm the identity and structural integrity of the synthesized this compound.

Analytical TechniqueSynthesized this compoundThis compound Reference Standard
Mass Spectrometry (m/z) [M+H]⁺: 387.0[M+H]⁺: 387.0
¹H NMR Spectrum consistent with structureSpectrum consistent with structure
Melting Point (°C) 81-8382-84

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from established and validated procedures for this compound analysis.[4][5]

Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of methanol and phosphate buffer (pH 3) in a ratio of 95:5 (v/v).

Chromatographic Conditions:

  • Flow Rate: 0.9 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

  • Sample Preparation: Prepare a solution of the synthesized this compound in the mobile phase at a concentration of 100 µg/mL.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and determine the retention time and peak area of this compound and any impurities. The retention time for this compound is expected to be around 4.67 minutes.[4]

  • Calculation: Calculate the purity of the synthesized this compound by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram. Identify and quantify known impurities by comparing their retention times and peak areas with those of corresponding impurity reference standards.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol).

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

  • Interpretation: Compare the obtained chemical shifts, coupling constants, and integration values with the known spectrum of this compound to confirm the chemical structure.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams are provided.

G Experimental Workflow for this compound Purity Validation cluster_synthesis Synthesis & Initial Purification cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis of this compound Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & Impurities) Purification->HPLC Primary Purity Check MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR RefStd Reference Standard Comparison HPLC->RefStd AltCmp Alternative Antifungal Comparison HPLC->AltCmp MS->RefStd NMR->RefStd Validation Purity Validated for Research Use RefStd->Validation AltCmp->Validation

Caption: Workflow for validating synthesized this compound purity.

G This compound Mechanism of Action: Ergosterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_drug_action Drug Action cluster_enzyme Target Enzyme cluster_outcome Result Lanosterol Lanosterol Demethylation 14α-demethylation Lanosterol->Demethylation Ergosterol Ergosterol Demethylation->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Demethylation->Disruption Blocked Pathway Leads to This compound This compound Enzyme Lanosterol 14α-demethylase (CYP51A1) This compound->Enzyme Inhibits Death Fungal Cell Death Disruption->Death

Caption: this compound's inhibition of ergosterol synthesis.

Conclusion

The validation of synthesized this compound purity is a multi-faceted process requiring a combination of chromatographic, spectroscopic, and comparative techniques. By following the detailed protocols outlined in this guide, researchers can confidently ascertain the quality of their synthesized compound, ensuring the reliability and integrity of their research findings. The provided comparative data and visualizations serve as a practical reference for establishing a robust quality control framework for synthesized APIs in a research and development setting.

References

Comparative Efficacy of Tioconazole on Fluconazole-Resistant Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Tioconazole's efficacy, with a particular focus on fungal strains that have developed resistance to Fluconazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes available in vitro data, outlines relevant experimental protocols, and illustrates key biological pathways to support further research and development in antifungal therapies.

The rise of antifungal resistance, particularly to widely-used azoles like Fluconazole, poses a significant challenge in treating fungal infections. This necessitates a thorough evaluation of alternative or existing antifungal agents that may retain efficacy against these resistant pathogens. This compound, an imidazole antifungal, represents one such candidate. This guide explores its potential in the context of Fluconazole resistance.

I. Comparative Antifungal Activity

While direct, head-to-head studies comparing the Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole against a broad panel of well-characterized fluconazole-resistant strains are limited in publicly available literature, existing data suggests this compound possesses potent antifungal activity.

One study demonstrated that against a collection of clinical yeast isolates, this compound showed significantly greater inhibition compared to Fluconazole.[1] This inherent potency suggests it may be effective even when resistance mechanisms diminish the activity of other azoles.

Table 1: General In Vitro Efficacy of this compound vs. Fluconazole Against Clinical Yeast Isolates

Antifungal AgentMIC₅₀ (µg/mL)
This compound≤ 0.5
Fluconazole8.0
(Source: Data extracted from in vitro assays of clinical yeast isolates[1])

It is important to note that the data above represents general susceptibility and was not performed exclusively on fluconazole-resistant strains. However, the considerably lower MIC₅₀ for this compound is a strong indicator of its potential efficacy.

II. Mechanisms of Fluconazole Resistance

Understanding the mechanisms by which fungi develop resistance to Fluconazole is crucial for evaluating the potential of alternative azoles like this compound. Both drugs are part of the azole class and share a common mechanism of action: the inhibition of the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Resistance to Fluconazole primarily arises from the following molecular alterations:

  • Target Site Modifications: Point mutations in the ERG11 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for Fluconazole.[3] This is a common mechanism in resistant Candida species.

  • Overexpression of ERG11: An increase in the production of the target enzyme can dilute the effect of the antifungal drug, requiring higher concentrations to achieve inhibition.

  • Increased Drug Efflux: Fungal cells can actively pump the antifungal drug out of the cell, preventing it from reaching its target. This is mediated by the overexpression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[2][3]

  • Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass pathways that allow for the production of viable sterols even when the primary pathway is inhibited.

Because this compound targets the same enzyme, cross-resistance is a theoretical possibility if the resistance mechanism involves a target site modification that affects the binding of all azoles. However, if resistance is primarily due to efflux pumps with specific substrate profiles, this compound may retain its activity. Further research is needed to determine the extent of cross-resistance between Fluconazole and this compound. One study on dermatophytes noted that exposure to a panel of azoles, including this compound, could induce the transcription of efflux pump genes, suggesting it is an active substrate.[4]

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms AZOLE Azole (e.g., Fluconazole) ERG11 Lanosterol 14α-demethylase (Erg11p) AZOLE->ERG11 Inhibits R_Efflux Efflux Pump Overexpression (CDR1, MDR1) AZOLE->R_Efflux Pumped out Ergosterol Ergosterol ERG11->Ergosterol Synthesizes Membrane Cell Membrane Integrity Ergosterol->Membrane R_ERG11_Mutation ERG11 Mutation (Altered Target) R_ERG11_Mutation->ERG11 Alters R_ERG11_Overexpression ERG11 Overexpression (Target Amplification) R_ERG11_Overexpression->ERG11 Increases

Figure 1. Key mechanisms of azole antifungal resistance in fungal pathogens.

III. Experimental Protocols for Antifungal Susceptibility Testing

To ensure reproducible and comparable data in the study of antifungal efficacy, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.

CLSI M27 Broth Microdilution Method for Yeasts

The CLSI M27 standard is a reference method for testing the susceptibility of yeasts like Candida species to antifungal agents.

  • Inoculum Preparation: Yeast isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is prepared in sterile saline and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium.

  • Antifungal Agent Preparation: The antifungal agents (this compound and Fluconazole) are prepared as stock solutions and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared yeast inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Antifungal_Susceptibility_Workflow start Start: Isolate Fungal Strain culture Culture on Agar Medium (24-48h) start->culture prep_inoculum Prepare Inoculum (0.5 McFarland) culture->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate dilute_drugs Prepare Serial Drug Dilutions in 96-Well Plate dilute_drugs->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End: Determine Susceptibility read_mic->end

References

In Vitro Drug Interactions of Tioconazole with Other Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro interactions between the imidazole antifungal agent, Tioconazole, and other major classes of antifungals. The data presented is intended to inform research and development efforts in the field of combination antifungal therapy. The primary focus is on the synergistic, additive, indifferent, or antagonistic effects observed when this compound is combined with other antifungal drugs against various fungal species.

Executive Summary

Combination therapy is a promising strategy to enhance antifungal efficacy, overcome resistance, and reduce toxicity. This compound, a well-established imidazole antifungal, primarily acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Understanding its interactions with other antifungal agents that have different mechanisms of action is crucial for developing novel and more effective treatment regimens. This guide summarizes the available in vitro data on the interactions of this compound with other antifungals, provides detailed experimental protocols for assessing these interactions, and visualizes the underlying cellular pathways.

In Vitro Interaction Data

The following table summarizes the findings from a key in vitro study investigating the interaction between this compound and the echinocandin antifungal, Anidulafungin, against various Candida species. The interaction is quantified using the Fractional Inhibitory Concentration (FIC) index, a standard measure of in vitro synergy.

Table 1: In Vitro Interaction of this compound with Anidulafungin against Candida Species

Antifungal CombinationFungal SpeciesInteraction OutcomeFIC Index RangeReference
This compound + AnidulafunginCandida albicansLess Effective/IndifferenceNot Specified[2]
This compound + AnidulafunginCandida glabrataSynergisticNot Specified[2]
This compound + AnidulafunginCandida kruseiLess Effective/IndifferenceNot Specified[2]
This compound + AnidulafunginCandida tropicalisLess Effective/IndifferenceNot Specified[2]
This compound + AnidulafunginCandida parapsilosisLess Effective/IndifferenceNot Specified[2]

Note: The study by Scaduto et al. (2010) qualitatively describes the combination of this compound and Anidulafungin as "less effective" on fungal species growth in general, but notes a synergistic effect against Candida glabrata.[2] Specific FIC index values were not available in the reviewed literature.

Experimental Protocols

The assessment of in vitro drug interactions is primarily conducted using the checkerboard microdilution method and time-kill assays.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.

Principle: This method involves testing serial dilutions of two drugs, both alone and in all possible combinations, against a standardized inoculum of a fungal isolate. The effect is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Protocol:

  • Preparation of Antifungal Agents: Stock solutions of this compound and the second antifungal agent are prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Plate Setup: The dilutions of this compound are typically made along the rows of the plate, while the dilutions of the second antifungal are made along the columns. This creates a matrix of all possible concentration combinations.

  • Inoculum Preparation: A standardized fungal inoculum (typically 0.5 to 2.5 x 10³ CFU/mL) is prepared and added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

  • FIC Index Calculation: The FIC index is calculated for each combination that shows inhibition using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay

Time-kill assays provide a dynamic picture of the antifungal interaction over time.

Principle: This method measures the rate and extent of fungal killing by antifungal agents, alone and in combination, at specific concentrations over a set period.

Protocol:

  • Preparation: Standardized fungal suspensions are prepared in a liquid growth medium.

  • Exposure: The fungal suspension is exposed to the antifungal agents at specific concentrations (e.g., at their MIC or multiples of the MIC), both individually and in combination. A growth control (no drug) is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Quantification: The number of viable fungal cells (CFU/mL) in each aliquot is determined by plating serial dilutions onto agar plates and counting the colonies after incubation.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

    • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference is a < 2 log10 change in CFU/mL.

    • Antagonism is a ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Signaling Pathways and Mechanisms of Action

Understanding the cellular pathways targeted by different antifungal classes is fundamental to predicting and interpreting their interactions.

This compound and other Azoles: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the cell membrane's integrity and function.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14-α-demethylase (ERG11) lanosterol->erg11 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound (Azoles) This compound->erg11 Inhibition erg11->ergosterol Echinocandin_Mechanism glucose Glucose glucan_synthase β-(1,3)-D-glucan synthase (FKS1) glucose->glucan_synthase beta_glucan β-(1,3)-D-glucan glucan_synthase->beta_glucan cell_wall Fungal Cell Wall beta_glucan->cell_wall echinocandins Echinocandins (e.g., Anidulafungin) echinocandins->glucan_synthase Inhibition Polyene_Mechanism amphotericin_b Amphotericin B (Polyenes) ergosterol Ergosterol amphotericin_b->ergosterol Binds to pore Pore Formation amphotericin_b->pore membrane Fungal Cell Membrane ergosterol->membrane ergosterol->pore leakage Ion Leakage (K+, Na+, H+) pore->leakage death Cell Death leakage->death Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation select_drugs Select Antifungal Agents (e.g., this compound + Partner) prepare_dilutions Prepare Serial Drug Dilutions select_drugs->prepare_dilutions select_isolates Select Fungal Isolates prepare_inoculum Prepare Standardized Inoculum select_isolates->prepare_inoculum checkerboard Perform Checkerboard Assay prepare_inoculum->checkerboard time_kill Perform Time-Kill Assay prepare_inoculum->time_kill prepare_dilutions->checkerboard prepare_dilutions->time_kill determine_mic Determine MICs checkerboard->determine_mic plot_time_kill Plot Time-Kill Curves time_kill->plot_time_kill calculate_fic Calculate FIC Index determine_mic->calculate_fic synergy Synergy calculate_fic->synergy FIC ≤ 0.5 additive Additive/Indifference calculate_fic->additive 0.5 < FIC ≤ 4 antagonism Antagonism calculate_fic->antagonism FIC > 4 plot_time_kill->synergy ≥ 2 log10 decrease in CFU/mL plot_time_kill->additive < 2 log10 change plot_time_kill->antagonism ≥ 2 log10 increase in CFU/mL

References

Comparative Efficacy of Tioconazole Against Various Candida Species: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antifungal agent Tioconazole's effectiveness against a range of clinically relevant Candida species. This compound, an imidazole antifungal, is a crucial component in the treatment of superficial mycoses, particularly vulvovaginal candidiasis. Understanding its variable efficacy against different Candida species is paramount for informed clinical decision-making and the development of new antifungal strategies. This document synthesizes available in vitro susceptibility data, details the standardized experimental protocols for its evaluation, and visualizes its mechanism of action.

In Vitro Susceptibility of Candida Species to this compound

The in vitro activity of this compound against various Candida species is a key indicator of its potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values indicate the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans----[1]
Candida tropicalisMultiple8 (all isolates)--[2]
Clinical Yeast Isolates--≤ 0.5-[2]

Note: The MIC of this compound on C. albicans has been reported as 0.020 mg/ml (20 µg/ml) in one study.[1]

The following table presents the cumulative percentage of clinical isolates of various Candida species and Torulopsis glabrata (now known as Candida glabrata) inhibited at different this compound concentrations. This data provides a broader perspective on the susceptibility distribution within a population of clinical isolates.[3]

Concentration (µg/mL)C. albicansC. parapsilosisC. tropicalisT. glabrata
0.2 4.1%---
0.4 4.1%---
0.78 4.1%---
1.56 5.4%---
3.12 16%---
6.25 77%---
12.5 100%---

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are primarily determined using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M27-A3.[4][5][6][7] This method provides a quantitative measure of the antifungal agent's activity.

CLSI M27-A3 Broth Microdilution Method for Yeast Susceptibility Testing

This reference method is designed to ensure the reproducibility and comparability of antifungal susceptibility testing results across different laboratories.

1. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the antifungal agent are made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution plate.

2. Inoculum Preparation:

  • Candida isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1 x 10^6 to 5 x 10^6 CFU/mL.

  • The stock inoculum is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

3. Test Procedure:

  • The susceptibility tests are performed in sterile 96-well microdilution plates.

  • Each well contains 100 µL of the appropriate this compound dilution and 100 µL of the standardized inoculum suspension.

  • A growth control well (containing inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.

  • The reading of the endpoint is performed visually or using a spectrophotometric reader.

Below is a workflow diagram illustrating the key steps of the CLSI M27-A3 protocol.

CLSI_M27_A3_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis antifungal_prep Antifungal Stock and Dilutions plate_setup Microdilution Plate Setup antifungal_prep->plate_setup inoculum_prep Yeast Inoculum Preparation inoculum_prep->plate_setup incubation Incubation (35°C, 24-48h) plate_setup->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination data_analysis Data Analysis (MIC50, MIC90) mic_determination->data_analysis Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (Target Enzyme) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol Ergosterol Synthesis This compound This compound This compound->inhibition inhibition->lanosterol_demethylase Inhibition

References

Safety Operating Guide

Proper Disposal of Tioconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the antifungal agent Tioconazole.

This compound, an imidazole antifungal agent, requires meticulous disposal procedures due to its significant environmental toxicity. This guide provides step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with regulatory standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Avoid Environmental Release: Do not discharge this compound or its waste into drains, sewers, or water bodies. It is classified as very toxic to aquatic life with long-lasting effects[1][2].

  • Spill Management: In case of a spill, contain the material to prevent it from spreading. Absorb the spill with inert material and place it in a designated, sealed container for hazardous waste disposal.

Regulatory Framework

The disposal of this compound falls under the regulations for pharmaceutical waste, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). All disposal methods must adhere to federal, state, and local regulations for hazardous chemical waste.

Quantitative Data on this compound Toxicity

ParameterValueSpeciesSource
Acute Oral Toxicity (LD50)770 - 1230 mg/kgRat[3][4][5]
Aquatic ToxicityVery toxic to aquatic life with long lasting effectsN/A[1][2]
Environmental HazardHarmful to aquatic organisms, may cause long-term adverse effects in the aquatic environmentN/A[3]

Step-by-Step Disposal Procedures

The primary principle for this compound disposal is to prevent its entry into the environment. The recommended procedure involves segregation, chemical inactivation (where feasible and safe), and disposal through a certified hazardous waste contractor.

1. Segregation and Collection:

  • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, in a dedicated and clearly labeled hazardous waste container.

  • The container must be compatible with the waste, securely sealed, and stored in a designated satellite accumulation area.

2. Chemical Inactivation (for liquid waste): While specific protocols for this compound are not universally established, advanced oxidation processes (AOPs) have been shown to be effective for the degradation of other imidazole-based antifungal agents. These methods should be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Photodegradation using UV/H₂O₂ This protocol is adapted from studies on the degradation of similar azole compounds and should be optimized for this compound.

  • Objective: To degrade this compound in aqueous solutions into less harmful byproducts.

  • Materials:

    • Aqueous waste containing this compound

    • 30% Hydrogen peroxide (H₂O₂)

    • UV photoreactor (e.g., with a medium-pressure mercury lamp)

    • Stir plate and stir bar

    • pH meter and appropriate acids/bases for pH adjustment

    • Appropriate analytical equipment (e.g., HPLC) to monitor degradation

  • Procedure:

    • Transfer the this compound waste solution to a quartz reaction vessel.

    • Place the vessel in the UV photoreactor on a stir plate and add a stir bar.

    • Adjust the pH of the solution to a range of 3-5, as acidic conditions can enhance the efficiency of the Fenton-like reactions.

    • Add hydrogen peroxide to the solution. The optimal concentration will need to be determined experimentally, but a starting point could be a molar ratio of H₂O₂:this compound of 10:1.

    • Turn on the UV lamp and the stirrer.

    • Monitor the degradation of this compound over time by taking samples at regular intervals and analyzing them using a validated analytical method (e.g., HPLC).

    • Continue the reaction until the concentration of this compound is below the desired limit.

    • After degradation, the resulting solution must still be disposed of as hazardous waste, as the degradation byproducts may also be hazardous.

3. Final Disposal:

  • All this compound waste, whether chemically treated or not, must be disposed of through a licensed hazardous waste disposal company.

  • Ensure the waste is properly packaged and labeled according to Department of Transportation (DOT) regulations.

  • Maintain a manifest for the waste from the point of generation to its final disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TioconazoleDisposal start This compound Waste Generated segregate Segregate into a Labeled Hazardous Waste Container start->segregate liquid_solid Is the waste liquid or solid? segregate->liquid_solid liquid Liquid Waste liquid_solid->liquid Liquid solid Solid Waste liquid_solid->solid Solid inactivate Consider Chemical Inactivation (e.g., UV/H₂O₂) liquid->inactivate collect_solid Collect in a Securely Sealed Container solid->collect_solid disposal Arrange for Pickup by a Certified Hazardous Waste Vendor inactivate->disposal collect_solid->disposal document Complete and Retain Disposal Manifest disposal->document

References

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